molecular formula C17H18FN5O3 B15589145 Pkmyt1-IN-7

Pkmyt1-IN-7

カタログ番号: B15589145
分子量: 359.4 g/mol
InChIキー: WYMHUHYVZWZYSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pkmyt1-IN-7 is a useful research compound. Its molecular formula is C17H18FN5O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H18FN5O3

分子量

359.4 g/mol

IUPAC名

6-amino-3-(fluoromethyl)-7-(3-hydroxy-2,6-dimethylphenyl)-2-methyl-4-oxopyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C17H18FN5O3/c1-7-4-5-10(24)8(2)13(7)23-14(19)11(15(20)25)12-16(23)21-9(3)22(6-18)17(12)26/h4-5,24H,6,19H2,1-3H3,(H2,20,25)

InChIキー

WYMHUHYVZWZYSY-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Pkmyt1-IN-7 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1) is a critical regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis. In many cancer cells, which often exhibit genomic instability and high replication stress, PKMYT1 activity is essential for survival. Pkmyt1-IN-7 (also known as lunresertib or RP-6306) is a potent and selective inhibitor of PKMYT1 that exploits this dependency. This technical guide delineates the mechanism of action of this compound in cancer cells, detailing its effects on cell cycle progression, DNA damage response, and the underlying signaling pathways. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key mechanisms are provided to support further research and drug development in this promising area of oncology.

Introduction to PKMYT1 in Cancer

PKMYT1 is a member of the Wee1 family of protein kinases that negatively regulates cell cycle progression.[1][2] Its primary substrate is Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[3] PKMYT1 phosphorylates CDK1 at two inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which suppresses its kinase activity and prevents the cell from transitioning from the G2 to the M phase of the cell cycle.[3][4] This G2/M checkpoint allows time for DNA repair, which is particularly crucial for cancer cells that often harbor defects in the G1 checkpoint and experience high levels of replication stress due to oncogenic signaling.[5][6][7] Consequently, many tumors, including those with amplifications of the CCNE1 gene (encoding Cyclin E1), become highly dependent on the G2/M checkpoint for survival, making PKMYT1 an attractive therapeutic target.[8][9]

This compound: A Potent and Selective Inhibitor

This compound (lunresertib/RP-6306) is a highly selective, orally bioavailable small molecule inhibitor of PKMYT1.[10][11] It exhibits potent enzymatic inhibition of PKMYT1 with IC50 values in the low nanomolar range and demonstrates high selectivity over the related kinase WEE1.[11][12]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PKMYT1's kinase activity, which leads to a cascade of events culminating in cancer cell death, particularly in tumors with high replication stress.

Abrogation of the G2/M Checkpoint

By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1 on Thr14 and Tyr15.[13] This results in the accumulation of active CDK1/Cyclin B complexes, which overrides the G2/M checkpoint.[14]

Premature Mitotic Entry and Mitotic Catastrophe

The unscheduled activation of CDK1 forces cancer cells to enter mitosis prematurely, often with incompletely replicated or damaged DNA.[10][15] This premature mitotic entry in cells with high replication stress leads to a lethal outcome known as mitotic catastrophe.[7] This process is characterized by severe mitotic abnormalities, including chromosome pulverization and the formation of micronuclei, ultimately triggering apoptosis.[8][10] Cancer cells with high levels of Cyclin E1, due to CCNE1 amplification, are particularly sensitive to this effect as they experience heightened replication stress and are thus more reliant on the PKMYT1-mediated G2/M checkpoint.[8][16]

Induction of DNA Damage

Treatment with this compound leads to a significant increase in DNA damage, as evidenced by the pan-nuclear staining of phosphorylated histone H2AX (γH2AX).[10][17] This DNA damage is a direct consequence of cells entering mitosis with unresolved replication intermediates. The depletion of Cyclin B1 has been shown to block this induction of γH2AX, confirming that the activation of CDK1 by PKMYT1 inhibition is the primary driver of this DNA damage.[18]

Potential Activation of Innate Immune Signaling

The extensive genomic instability, chromosome fragmentation, and micronuclei formation resulting from mitotic catastrophe can lead to the accumulation of cytosolic double-stranded DNA (dsDNA). This cytosolic dsDNA is a potent activator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a component of the innate immune system. Activation of this pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, potentially enhancing anti-tumor immunity.[1]

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent and selective cytotoxicity against a range of cancer cell lines, with particularly high efficacy in those with CCNE1 amplification.

Cell LineCancer TypeCCNE1 StatusThis compound (RP-6306) IC50/EC50 (nM)Reference
Enzymatic Assay --1.6 nM, 3.1 ± 1.2 nM, 14 nM[12][13][17]
Cellular Target Engagement HEK293-2.5 ± 0.8 nM[12]
CCNE1-Amplified/-High
HCC1569Breast CancerAmplified26 - 93 nM (EC50 range for amplified lines)[10][16]
SNU8Gastric CancerAmplified/Gain26 - 93 nM (EC50 range for amplified lines)[10][16]
OVCAR3Ovarian CancerAmplified26 - 93 nM (EC50 range for amplified lines)[10][16]
HCC1806Triple-Negative Breast CancerHigh LMW-E<100 nM[19]
MDA-MB-157Triple-Negative Breast CancerHigh LMW-E<100 nM[19]
CCNE1-Normal/-Low
KYSE30Esophageal CancerNormal616 - 913 nM (EC50 range for normal lines)[16]
TOV112DOvarian CancerNormal616 - 913 nM (EC50 range for normal lines)[16]
NUGC3Gastric CancerNormal616 - 913 nM (EC50 range for normal lines)[16]
MDA-MB-231Triple-Negative Breast CancerLow LMW-E>400 nM[19]
SUM149Triple-Negative Breast CancerLow LMW-E>800 nM[19]

LMW-E: Low Molecular Weight Cyclin E

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of this compound Action

Pkmyt1_Inhibitor_MoA cluster_M_Phase M Phase PKMYT1 PKMYT1 CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) PKMYT1->CDK1_CyclinB_inactive p-Thr14 p-Tyr15 Premature_Mitosis Premature Mitotic Entry (with DNA damage) G2_M_Checkpoint G2/M Checkpoint (Arrest) CDK1_CyclinB_inactive->G2_M_Checkpoint DNA_Repair DNA Repair G2_M_Checkpoint->DNA_Repair CDK1_CyclinB_active CDK1/Cyclin B (Active) DNA_Repair->CDK1_CyclinB_active After repair Mitosis Normal Mitosis CDK1_CyclinB_active->Mitosis Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 Mitotic_Catastrophe Mitotic Catastrophe Premature_Mitosis->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Replication_Stress High Replication Stress (e.g., CCNE1 Amplification) Replication_Stress->G2_M_Checkpoint Increased reliance Replication_Stress->Premature_Mitosis

Caption: Mechanism of this compound leading to mitotic catastrophe in cancer cells.

Proposed Downstream Activation of cGAS-STING Pathway

cGAS_STING_Activation Pkmyt1_Inhibition This compound Mitotic_Catastrophe Mitotic Catastrophe Pkmyt1_Inhibition->Mitotic_Catastrophe Micronuclei Micronuclei Formation & Chromosome Fragmentation Mitotic_Catastrophe->Micronuclei Cytosolic_dsDNA Cytosolic dsDNA Micronuclei->Cytosolic_dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN_Production Type I Interferon Production IRF3->IFN_Production Induces Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity IFN_Production->Anti_Tumor_Immunity

Caption: Proposed activation of the cGAS-STING pathway by this compound.

Experimental Workflow: Cell Viability (CCK-8 Assay)

CCK8_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_inhibitor Add this compound (serial dilutions) incubate1->add_inhibitor incubate2 Incubate (e.g., 48-72h) add_inhibitor->incubate2 add_cck8 Add 10µL CCK-8 reagent per well incubate2->add_cck8 incubate3 Incubate (1-4h) add_cck8->incubate3 read_absorbance Measure Absorbance (450 nm) incubate3->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability and IC50 using the CCK-8 assay.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest & Wash Cells treat_cells->harvest_cells fix_cells Fix in cold 70% Ethanol (B145695) harvest_cells->fix_cells stain_cells Stain with Propidium Iodide & RNase A fix_cells->stain_cells flow_cytometry Acquire Data on Flow Cytometer stain_cells->flow_cytometry analyze_data Analyze DNA Content (G0/G1, S, G2/M phases) flow_cytometry->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Experimental Protocols

PKMYT1 Kinase Activity Assay (ADP-Glo™)

This protocol measures the kinase activity of PKMYT1 by quantifying the amount of ADP produced in the enzymatic reaction.

  • Reaction Setup : Prepare a kinase reaction mix in a 384-well plate containing 1X kinase reaction buffer, 10 µM ATP, a suitable substrate (e.g., Myelin Basic Protein), and purified human PKMYT1 enzyme.

  • Compound Addition : Add this compound at various concentrations to the reaction wells. Include a DMSO control.

  • Initiate Reaction : Start the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP : Add 5µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion : Add 10µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement : Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the PKMYT1 activity.

  • Data Analysis : Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (CCK-8)

This colorimetric assay quantifies cell viability based on the metabolic activity of cellular dehydrogenases.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Drug Treatment : Treat the cells with a serial dilution of this compound. Include a vehicle (DMSO) control.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, until a visible color change occurs.

  • Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle control and plot cell viability against drug concentration to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment : Culture cells to ~70% confluency and treat with this compound or DMSO control for a specified duration (e.g., 24 hours).

  • Harvesting : Harvest both adherent and floating cells, wash with cold PBS, and count.

  • Fixation : Resuspend approximately 1x10^6 cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours or overnight.

  • Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation : Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition : Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Western Blot for Phospho-CDK1 (Thr14/Tyr15)

This method detects the phosphorylation status of CDK1, a direct target of PKMYT1.

  • Cell Lysis : Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-CDK1 (Thr14), phospho-CDK1 (Tyr15), total CDK1, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a chemiluminescence imaging system.

  • Analysis : Quantify the band intensities to determine the relative levels of phosphorylated CDK1 compared to total CDK1.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are highly dependent on the G2/M checkpoint, particularly those with high levels of replication stress, such as CCNE1-amplified tumors. Its mechanism of action is centered on the selective inhibition of PKMYT1, leading to the abrogation of the G2/M checkpoint, premature mitotic entry, and subsequent mitotic catastrophe in cancer cells. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug developers working to further elucidate the therapeutic potential of PKMYT1 inhibition and to develop novel anti-cancer agents targeting this critical cell cycle regulator.

References

Pkmyt1-IN-7 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pkmyt1-IN-7 and its clinical-grade analogue, Lunresertib (RP-6306), are potent and selective inhibitors of the Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint, primarily acting through the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). In various malignancies, overexpression of PKMYT1 is associated with uncontrolled cell proliferation and poor prognosis. Inhibition of PKMYT1 with agents like this compound represents a promising therapeutic strategy, particularly in cancers with specific genetic alterations such as CCNE1 amplification. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in further research and drug development.

Core Signaling Pathway: PKMYT1 and Cell Cycle Regulation

PKMYT1 is a serine/threonine kinase that plays a pivotal role in preventing premature entry into mitosis. Its primary substrate is CDK1, a key driver of the G2 to M phase transition. PKMYT1 phosphorylates CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which inhibits its kinase activity and keeps the CDK1/Cyclin B1 complex in an inactive state. This G2/M checkpoint allows for DNA repair before the cell commits to division.[1]

This compound, as a selective inhibitor, binds to the ATP-binding pocket of PKMYT1, preventing the phosphorylation of CDK1.[2] This leads to the accumulation of active CDK1/Cyclin B1 complexes, forcing cells to bypass the G2/M checkpoint and enter mitosis prematurely. In cancer cells with high levels of replication stress or DNA damage, this forced mitotic entry results in mitotic catastrophe and subsequent apoptosis.[3]

PKMYT1_Core_Pathway cluster_G2_Phase G2 Phase cluster_Inhibition cluster_M_Phase M Phase (Mitosis) PKMYT1 PKMYT1 CDK1_inactive CDK1 (inactive) p-Thr14, p-Tyr15 PKMYT1->CDK1_inactive Phosphorylates CyclinB1 Cyclin B1 CDK1_inactive->CyclinB1 CDK1_active CDK1 (active) CDK1_inactive->CDK1_active Dephosphorylation (CDC25) Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 Inhibits Mitosis Mitotic Entry CDK1_active->Mitosis Promotes PKMYT1_Notch_Pathway Pkmyt1_IN_7 This compound PKMYT1 PKMYT1 Pkmyt1_IN_7->PKMYT1 Inhibits Notch1 Notch1 PKMYT1->Notch1 Promotes p21 p21 Notch1->p21 Hes1 Hes1 Notch1->Hes1 Proliferation Cell Proliferation p21->Proliferation Apoptosis Apoptosis Hes1->Apoptosis Cell_Viability_Workflow start Seed Cells in 96-well plate treatment Treat with this compound (serial dilution) for 72h start->treatment add_reagent Add MTT/MTS Reagent (2-4h incubation) treatment->add_reagent solubilize Add Solubilization Solution (for MTT) add_reagent->solubilize MTT only read_absorbance Measure Absorbance add_reagent->read_absorbance MTS solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze

References

The Role of Pkmyt1-IN-7 in G2/M Checkpoint Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring the fidelity of cell division by preventing cells with damaged DNA from entering mitosis. A key kinase responsible for enforcing this checkpoint is Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1, a member of the WEE1 kinase family, inhibits the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex through inhibitory phosphorylation, thereby halting cell cycle progression into mitosis.[1][2] This mechanism allows time for DNA repair, and its dysregulation is a hallmark of many cancers, making PKMYT1 an attractive therapeutic target. This technical guide provides an in-depth overview of Pkmyt1-IN-7, a potent and selective inhibitor of PKMYT1, and its role in the G2/M checkpoint. We will detail its mechanism of action, present key quantitative data, outline experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to PKMYT1 and the G2/M Checkpoint

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. The G2/M checkpoint serves as a critical surveillance mechanism, preventing cells from initiating mitosis in the presence of DNA damage.[3] This checkpoint is primarily controlled by the activity of the CDK1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF).

PKMYT1 is a dual-specificity kinase that plays a pivotal role in the G2/M checkpoint by directly phosphorylating CDK1 on two inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[2] This phosphorylation event prevents the activation of the CDK1/Cyclin B1 complex, leading to cell cycle arrest in the G2 phase.[1] In many cancer cells with a defective G1 checkpoint, the reliance on the G2/M checkpoint for DNA repair is significantly increased.[4] Therefore, inhibiting PKMYT1 can selectively push cancer cells with DNA damage into premature mitosis, leading to a form of cell death known as mitotic catastrophe.[1]

This compound: A Potent and Orally Active PKMYT1 Inhibitor

This compound is a novel, orally active small molecule inhibitor belonging to the pyrrolopyrimidinone class of compounds.[5] It has been identified as a potent and selective inhibitor of PKMYT1.[5][6]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of PKMYT1. This inhibition prevents the phosphorylation of CDK1 at Thr14 and Tyr15.[5][6] The subsequent decrease in inhibitory phosphorylation leads to the activation of the CDK1/Cyclin B1 complex, overriding the G2/M checkpoint and forcing the cell to enter mitosis, even in the presence of DNA damage. This premature mitotic entry in cells with compromised genomic integrity ultimately triggers apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy both in vitro and in vivo.

Table 1: In Vitro Inhibitory Activity of this compound [5][6]

TargetIC50
PKMYT11.6 nM
pCDK10.06 µM

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [5]

Cell LineCancer TypeIC50 (µM)
HCC1569 Breast Cancer1.06
OVCAR3 Ovarian Cancer0.80

Table 3: In Vivo Efficacy of this compound in a Xenograft Model [5]

Animal ModelTreatmentTumor Growth Inhibition (%)
Mice with advanced solid tumorsThis compoundPotent antitumor efficacy observed

Signaling Pathways and Experimental Workflows

PKMYT1 Signaling Pathway in G2/M Checkpoint Control

The following diagram illustrates the central role of PKMYT1 in the G2/M checkpoint signaling pathway and the mechanism of action of this compound.

G2M_Checkpoint PKMYT1 Signaling in G2/M Checkpoint Control cluster_0 G2 Phase cluster_1 M Phase CDK1_CyclinB CDK1/Cyclin B1 pCDK1_CyclinB p-CDK1(Thr14/Tyr15) /Cyclin B1 (Inactive) Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes PKMYT1 PKMYT1 PKMYT1->pCDK1_CyclinB Phosphorylates Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 Inhibits CDC25 CDC25 Phosphatases CDC25->CDK1_CyclinB Dephosphorylates

Caption: this compound inhibits PKMYT1, leading to CDK1/Cyclin B1 activation and mitotic entry.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a PKMYT1 inhibitor like this compound.

Experimental_Workflow Workflow for this compound Characterization cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Kinase_Assay Biochemical Kinase Assay (Determine IC50 vs. PKMYT1) Cell_Viability Cell Viability/Proliferation Assay (Determine IC50 in cell lines) Kinase_Assay->Cell_Viability Proceed if potent Western_Blot Western Blot Analysis (Assess p-CDK1 levels) Cell_Viability->Western_Blot Confirm on-target effect Cell_Cycle Flow Cytometry (Analyze G2/M arrest) Western_Blot->Cell_Cycle Analyze cellular phenotype Xenograft Xenograft Tumor Model (Evaluate anti-tumor efficacy) Cell_Cycle->Xenograft Proceed to in vivo studies PK_PD Pharmacokinetics/Pharmacodynamics (Assess drug exposure and target engagement) Xenograft->PK_PD Correlate efficacy with exposure

Caption: A stepwise approach for the preclinical evaluation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

PKMYT1 Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against PKMYT1.

Materials:

  • Recombinant human PKMYT1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

  • ATP

  • CDK1/Cyclin B1 substrate

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing PKMYT1 enzyme and CDK1/Cyclin B1 substrate in kinase buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

Objective: To determine the anti-proliferative effect (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC1569, OVCAR3)

  • Complete cell culture medium

  • This compound (serial dilutions)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the percentage of viability for each concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-CDK1

Objective: To assess the effect of this compound on the phosphorylation of CDK1 in cells.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total CDK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Gel electrophoresis and blotting equipment

Protocol:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-CDK1 signal to total CDK1 and the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound or DMSO for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising novel inhibitor of PKMYT1 with potent activity against a key regulator of the G2/M checkpoint. Its ability to drive cancer cells with defective cell cycle checkpoints into mitotic catastrophe highlights its therapeutic potential. The data presented in this guide demonstrate its efficacy in both in vitro and in vivo models. The detailed experimental protocols provide a framework for researchers to further investigate the role of this compound and other PKMYT1 inhibitors in cancer therapy. Further research and clinical development of this compound and similar compounds are warranted to fully explore their utility in the treatment of various malignancies.

References

The Effect of Pkmyt1-IN-7 on CDK1 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Pkmyt1-IN-7, a potent and selective inhibitor of the Pkmyt1 kinase. It details the impact of this inhibitor on the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), a critical regulator of the cell cycle. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Pkmyt1 and its Role in Cell Cycle Regulation

Protein kinase membrane-associated tyrosine/threonine 1 (Pkmyt1) is a member of the WEE1 family of protein kinases that plays a crucial role in the regulation of the G2/M cell cycle checkpoint.[1][2] Its primary function is to inhibit the activity of the CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF), thereby preventing premature entry into mitosis.[1] Pkmyt1 exerts this inhibitory effect by phosphorylating CDK1 at two specific residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][3] This phosphorylation event within the ATP-binding site of CDK1 sterically hinders its kinase activity.[3] The activity of Pkmyt1 is counteracted by the phosphatase Cdc25, which removes these inhibitory phosphate (B84403) groups to allow for the activation of the CDK1/Cyclin B complex and the initiation of mitosis.[1] In many cancer cells, the G1/S checkpoint is compromised, leading to a greater reliance on the G2/M checkpoint for DNA repair before cell division.[2] Consequently, inhibitors of Pkmyt1, such as this compound, represent a promising therapeutic strategy to force cancer cells into premature and catastrophic mitosis, leading to apoptosis.[4]

This compound: A Potent Inhibitor of Pkmyt1

This compound is a small molecule inhibitor designed to specifically target the kinase activity of Pkmyt1. By binding to Pkmyt1, it prevents the phosphorylation of CDK1, leading to an accumulation of active CDK1/Cyclin B complexes and subsequent progression through the G2/M checkpoint.[4][5]

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations.

CompoundTargetAssay TypeIC50Reference
This compoundPkmyt1Biochemical Kinase Assay1.6 nM[5]
This compoundpCDK1Cellular Assay0.06 µM[5]

As a point of comparison, the following table presents data for RP-6306, another selective Pkmyt1 inhibitor, in different triple-negative breast cancer (TNBC) cell lines. This illustrates the typical range of cellular potency for this class of inhibitors.

Cell LineLMW-E ExpressionIC50 of RP-6306 (µM)Reference
HCC1806High~0.1
MDA-MB-157High~0.1
MDA-MB-468Moderate~1
BT-549Moderate~1
Hs 578TLow>10
SUM149PTLow>10
MDA-MB-231Low>10

Signaling Pathway and Mechanism of Action

The inhibition of Pkmyt1 by this compound directly impacts the core machinery of the G2/M cell cycle checkpoint. The following diagram illustrates this signaling pathway.

Pkmyt1_CDK1_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) Pkmyt1 Pkmyt1 CDK1_CyclinB_active CDK1/Cyclin B (Active) Pkmyt1->CDK1_CyclinB_active Phosphorylation (Thr14, Tyr15) CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) Cdc25 Cdc25 Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis Promotes Pkmyt1_IN_7 This compound Pkmyt1_IN_7->Pkmyt1 Inhibition Cdc25->CDK1_CyclinB_inactive Dephosphorylation

Pkmyt1-CDK1 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on CDK1 phosphorylation.

Western Blot Analysis of CDK1 Phosphorylation

This protocol is for a cell-based assay to determine the levels of phosphorylated CDK1 (p-CDK1) following treatment with this compound.

a. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, MDA-MB-468) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

b. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-CDK1 (Thr14), p-CDK1 (Tyr15), total CDK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

e. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the p-CDK1 signal to the total CDK1 signal for each sample. Further normalize to the loading control to account for any loading inaccuracies.

In Vitro Kinase Assay

This protocol outlines a biochemical assay to measure the direct inhibitory effect of this compound on Pkmyt1 kinase activity.

a. Reagents and Setup:

  • Recombinant active Pkmyt1 enzyme.

  • CDK1/Cyclin B substrate.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]

  • ATP solution.

  • This compound at various concentrations.

  • ADP detection system (e.g., ADP-Glo™ Kinase Assay).

b. Assay Procedure:

  • Prepare a reaction mixture containing the kinase buffer, CDK1/Cyclin B substrate, and this compound at the desired concentrations.

  • Add the Pkmyt1 enzyme to initiate the reaction.

  • Add ATP to start the phosphorylation reaction.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

c. Data Analysis:

  • Plot the kinase activity (luminescence signal) against the log concentration of this compound.

  • Fit the data to a dose-response curve to determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for investigating the effects of this compound and the logical relationship between its mechanism and the cellular outcome.

Experimental_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Antibody Incubation (p-CDK1, total CDK1) E->F G Signal Detection F->G H Data Analysis G->H

Western Blot Experimental Workflow

Logical_Relationship cluster_logic Logical Flow of this compound Action A This compound B Inhibition of Pkmyt1 Kinase Activity A->B C Decreased Phosphorylation of CDK1 (Thr14, Tyr15) B->C D Increased Activity of CDK1/Cyclin B Complex C->D E Premature Mitotic Entry D->E F Mitotic Catastrophe & Apoptosis E->F

Logical Relationship of this compound's Effects

Conclusion

This compound is a potent inhibitor of Pkmyt1 that effectively reduces the inhibitory phosphorylation of CDK1 at Threonine 14 and Tyrosine 15. This leads to the activation of the CDK1/Cyclin B complex and forces cells to prematurely enter mitosis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of Pkmyt1 inhibition in cancer. The provided methodologies can be adapted to various cell lines and research questions to elucidate the detailed molecular consequences of this compound treatment.

References

The Discovery and Chemical Synthesis of Pkmyt1-IN-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the discovery and chemical synthesis of Pkmyt1-IN-7, a potent and orally active inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (Pkmyt1). Pkmyt1 is a crucial regulator of the G2/M cell cycle checkpoint, and its inhibition presents a promising therapeutic strategy in oncology, particularly for cancers with specific genetic vulnerabilities such as CCNE1 amplification.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Pkmyt1

Pkmyt1 is a member of the WEE1 family of kinases that plays a critical role in cell cycle regulation.[4][5] Its primary function is to inhibit the activity of the Cyclin B1-CDK1 complex, also known as the M-phase promoting factor (MPF), thereby preventing premature entry into mitosis.[4][6] This inhibition is achieved through the phosphorylation of CDK1 at two specific sites: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[4][7]

Unlike WEE1, which is primarily localized in the nucleus, Pkmyt1 is anchored to the membranes of the Golgi apparatus and the endoplasmic reticulum in the cytoplasm.[4][7] This spatial distribution allows Pkmyt1 to sequester the Cyclin B1-CDK1 complex in the cytoplasm, further preventing its nuclear translocation and activation.[4][8]

In many cancers, the G1/S checkpoint is often compromised due to mutations in genes like p53.[4] Consequently, these cancer cells become heavily reliant on the G2/M checkpoint, regulated by Pkmyt1 and WEE1, to repair DNA damage before entering mitosis.[4] Overexpression of Pkmyt1 has been observed in various cancers, including lung, liver, and colorectal cancer, and is often associated with poor patient outcomes.[4] By inhibiting Pkmyt1, cancer cells with a defective G1/S checkpoint are forced into premature and catastrophic mitosis, leading to cell death. This concept, known as synthetic lethality, forms the basis for the therapeutic targeting of Pkmyt1.[1][3]

Pkmyt1 Signaling Pathways

Pkmyt1 is a central node in the G2/M cell cycle checkpoint signaling pathway. Its activity is intricately regulated by upstream signals and, in turn, influences downstream cellular processes.

G2/M Checkpoint Regulation

The canonical pathway involving Pkmyt1 is the direct regulation of the Cyclin B1-CDK1 complex. In the presence of DNA damage, checkpoint kinases like ATR and Chk1 are activated, which in turn can influence the activity of Pkmyt1, leading to the arrest of the cell cycle at the G2/M transition to allow for DNA repair. Once the damage is repaired, the phosphatase CDC25C removes the inhibitory phosphorylations on CDK1, allowing for mitotic entry.[4]

G2M_Checkpoint cluster_g2 G2 Phase cluster_m M Phase DNA_Damage DNA Damage ATR_Chk1 ATR/Chk1 DNA_Damage->ATR_Chk1 activates Pkmyt1 Pkmyt1 ATR_Chk1->Pkmyt1 maintains active state CyclinB_CDK1_inactive Cyclin B1-CDK1 (inactive) Pkmyt1->CyclinB_CDK1_inactive phosphorylates (Thr14, Tyr15) inhibits CDC25C CDC25C CyclinB_CDK1_inactive->CDC25C CyclinB_CDK1_active Cyclin B1-CDK1 (active) CDC25C->CyclinB_CDK1_active dephosphorylates activates Mitosis Mitosis CyclinB_CDK1_active->Mitosis promotes Pkmyt1_IN_7 This compound Pkmyt1_IN_7->Pkmyt1 inhibits

Figure 1: Pkmyt1's role in the G2/M checkpoint and the effect of this compound.

Involvement in Other Signaling Pathways

Beyond its core role in cell cycle control, Pkmyt1 has been implicated in other signaling pathways that are often dysregulated in cancer:

  • Wnt Signaling: Overexpression of Pkmyt1 can lead to the stabilization of beta-catenin and an increase in Wnt signaling, promoting cellular renewal, particularly in cancer stem cells.[4]

  • Notch and NF-kappa beta Signaling: In some cancers, elevated Pkmyt1 levels have been shown to drive Notch and NF-kappa beta signaling.[4]

  • MAPK Signaling: Pkmyt1 can promote cell proliferation and resistance to apoptosis by activating the MAPK signaling pathway.[8]

Discovery of this compound

This compound was identified as a potent inhibitor of Pkmyt1 through a drug discovery program aimed at developing novel treatments for cancer.[9] The discovery process likely involved a multi-step workflow, beginning with the identification of a chemical starting point, followed by optimization of potency and drug-like properties.

Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_candidate Candidate Selection HTS High-Throughput Screening (e.g., Kinase Inhibitor Library) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SBDD Structure-Based Drug Design (SBDD) Lead_Gen->SBDD SAR Structure-Activity Relationship (SAR) Studies SBDD->SAR SAR->SBDD ADME_Opt ADME/Tox Optimization SAR->ADME_Opt ADME_Opt->SAR Preclinical Preclinical Candidate (this compound) ADME_Opt->Preclinical

Figure 2: A representative workflow for the discovery of a kinase inhibitor like this compound.

This compound is described as a pyrrolopyrimidinone derivative.[9] The development of this class of inhibitors likely stemmed from a lead compound that was systematically modified to enhance its interaction with the Pkmyt1 active site and improve its pharmacological properties.

Chemical Synthesis of this compound

While the specific, step-by-step synthesis of this compound is detailed in the primary literature, a general synthetic approach for similar heterocyclic kinase inhibitors often involves the construction of the core scaffold followed by the introduction of various substituents to modulate activity and properties. The molecular formula of this compound is C17H18FN5O3.[9]

A representative, generalized synthetic scheme for a pyrrolopyrimidinone core can be conceptualized, though the exact reagents and conditions for this compound are proprietary or found in the specific publication.

Biological Activity and Data Presentation

This compound has demonstrated potent inhibitory activity against its target kinase and has shown anti-cancer effects.

Parameter Value Assay Type Reference
Pkmyt1 IC50 1.6 nMBiochemical Kinase Assay[9]
pCDK1 IC50 0.06 µMCell-Based Phosphorylation Assay[9]
Molecular Formula C17H18FN5O3-[9]
Molecular Weight 359.35-[9]
Activity Orally ActiveIn vivo studies[9]

Table 1: Quantitative Data for this compound

The data indicates that this compound is a highly potent inhibitor of Pkmyt1 in a biochemical context and effectively suppresses the phosphorylation of CDK1 in a cellular environment.[9] Its oral activity suggests good pharmacokinetic properties, making it a viable candidate for further preclinical and clinical development.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments involved in the characterization of a novel kinase inhibitor like this compound.

In Vitro Kinase Assay (Biochemical IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of the target kinase in a purified system.

  • Reagents and Materials:

    • Recombinant human Pkmyt1 enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP (adenosine triphosphate).

    • Substrate peptide (a synthetic peptide containing the Pkmyt1 phosphorylation motif).

    • This compound (or other test compounds) at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

    • 384-well microplates.

  • Procedure:

    • Add kinase buffer, Pkmyt1 enzyme, and the substrate peptide to the wells of a microplate.

    • Add this compound at a range of serially diluted concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the produced ADP into a luminescent signal.

    • The luminescence is measured using a plate reader.

    • Data is normalized to controls, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Phospho-CDK1 Assay (Cellular IC50 Determination)

This assay determines the inhibitor's ability to block the phosphorylation of its direct downstream target, CDK1, within a cellular context.

  • Reagents and Materials:

    • A cancer cell line known to express Pkmyt1 (e.g., a CCNE1-amplified cell line).

    • Cell culture medium and supplements (e.g., DMEM, FBS).

    • This compound at various concentrations.

    • Lysis buffer (containing protease and phosphatase inhibitors).

    • Antibodies: Primary antibody against phospho-CDK1 (Thr14/Tyr15) and a primary antibody for total CDK1 or a loading control (e.g., GAPDH).

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for In-Cell Western).

    • Detection reagents (e.g., ECL for Western blotting).

  • Procedure (Western Blotting Example):

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with serially diluted this compound for a specified duration (e.g., 2-4 hours).

    • Wash the cells with cold PBS and lyse them using the lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-CDK1.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with an antibody for total CDK1 or a loading control to ensure equal protein loading.

    • Quantify the band intensities. The phospho-CDK1 signal is normalized to the loading control.

    • Calculate the IC50 value by plotting the normalized signal against the inhibitor concentration.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cells over time.

  • Reagents and Materials:

    • Cancer cell line(s) of interest.

    • Cell culture medium.

    • This compound at various concentrations.

    • A reagent to measure cell viability (e.g., CellTiter-Glo®, which measures ATP content, or a resazurin-based assay).

    • 96-well or 384-well clear-bottom plates.

  • Procedure:

    • Seed cells at a low density in multi-well plates and allow them to attach.

    • The following day, treat the cells with a range of concentrations of this compound.

    • Incubate the cells for a prolonged period (e.g., 72-120 hours).

    • At the end of the incubation period, add the viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion

This compound is a potent and specific inhibitor of Pkmyt1, a key regulator of the G2/M cell cycle checkpoint. Its discovery provides a valuable chemical tool to further investigate the biology of Pkmyt1 and a promising therapeutic agent for the treatment of cancers that are dependent on the G2/M checkpoint for survival. The data presented demonstrates its high potency at both the biochemical and cellular levels, and its oral activity makes it a strong candidate for clinical development. Further studies will be necessary to fully elucidate its efficacy and safety profile in preclinical models and, ultimately, in human clinical trials.

References

Pkmyt1-IN-7 Induced Mitotic Catastrophe in Tumor Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel PKMYT1 inhibitor, Pkmyt1-IN-7, and its mechanism of inducing mitotic catastrophe in tumor cells. The information presented herein is curated for an audience with a strong background in oncology, cell biology, and drug discovery.

Introduction to PKMYT1 and Mitotic Catastrophe

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a crucial regulator of the G2/M cell cycle checkpoint.[1][2] It is a member of the WEE1 family of kinases that inhibits Cyclin-Dependent Kinase 1 (CDK1) through phosphorylation at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][3] This inhibitory action prevents premature entry into mitosis, allowing time for DNA repair and ensuring genomic stability.[1] In many cancer cells, the G1 checkpoint is often compromised due to mutations (e.g., in p53), making them heavily reliant on the G2/M checkpoint for survival, particularly when undergoing DNA damage from therapies.[2]

Overexpression of PKMYT1 is observed in various cancers and is often associated with poor prognosis.[2] By inhibiting CDK1, elevated PKMYT1 levels allow cancer cells to arrest in the G2 phase to repair damaged DNA, thereby evading cell death.[1]

Mitotic catastrophe is a form of cell death that occurs when a cell attempts to undergo mitosis with damaged or unreplicated DNA.[4] This process is characterized by aberrant chromosome segregation, leading to the formation of micronuclei and multinucleated cells, ultimately culminating in apoptosis, necrosis, or senescence.[4][5] Inhibition of PKMYT1 forces cells with a defective G1 checkpoint and DNA damage to prematurely enter mitosis, leading to mitotic catastrophe.[6]

This compound: A Potent and Orally Active PKMYT1 Inhibitor

This compound is a novel, orally active pyrrolopyrimidinone derivative that acts as a potent inhibitor of PKMYT1.[7][8] It has demonstrated significant antitumor efficacy both in vitro and in vivo.[7]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of PKMYT1. This leads to a decrease in the inhibitory phosphorylation of CDK1 at Thr14 and Tyr15.[8] The resulting hyperactivation of CDK1 drives the cell into mitosis, regardless of the status of its DNA integrity. In tumor cells with existing DNA damage, this forced mitotic entry results in mitotic catastrophe and subsequent cell death.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its effects.

Table 1: In Vitro Potency of this compound

Target Assay IC50 Reference
PKMYT1 Kinase Assay 1.6 nM [8][9]

| pCDK1 (T14/Y15) | Cellular Assay | 0.06 µM |[8][9] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
HCC1569 Breast Cancer (CCNE1-amplified) 1.06 [10]
OVCAR3 Ovarian Cancer (CCNE1-amplified) 0.80 [10]

| Further data to be populated from the primary publication. | | | |

Table 3: In Vivo Efficacy of this compound

Xenograft Model Treatment Dose Tumor Growth Inhibition (%) Reference

| Data to be populated from the primary publication. | | | |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the role of PKMYT1 in cell cycle regulation and the effect of this compound.

PKMYT1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) PKMYT1 PKMYT1 CDK1_CyclinB CDK1/Cyclin B (inactive) PKMYT1->CDK1_CyclinB phosphorylates (Thr14, Tyr15) Mitosis Mitosis G2_M_transition DNA_Damage DNA Damage DNA_Damage->PKMYT1 activates CDK1_CyclinB_active CDK1/Cyclin B (active) CDK1_CyclinB_active->Mitosis drives Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 inhibits G2_M_transition->CDK1_CyclinB_active dephosphorylation (CDC25)

PKMYT1 signaling pathway and the inhibitory action of this compound.

The following diagram outlines a typical workflow to evaluate the induction of mitotic catastrophe by this compound.

Mitotic_Catastrophe_Workflow cluster_assays Endpoint Assays start Tumor Cell Culture treatment Treat with this compound (various concentrations and times) start->treatment control Vehicle Control (DMSO) start->control western Western Blot (p-CDK1, CDK1, γH2AX) treatment->western flow Flow Cytometry (Cell Cycle Analysis - PI Staining) treatment->flow if_staining Immunofluorescence (α-tubulin, DAPI) treatment->if_staining viability Cell Viability Assay (MTT, CCK-8) treatment->viability control->western control->flow control->if_staining control->viability analysis Data Analysis and Quantification western->analysis flow->analysis if_staining->analysis viability->analysis

Experimental workflow for evaluating this compound-induced mitotic catastrophe.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

This protocol is used to determine the anti-proliferative effect of this compound.

  • Cell Seeding: Plate tumor cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[11]

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 48-72 hours.

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours at 37°C.[11]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

This protocol is used to confirm the on-target effect of this compound.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-CDK1 (Thr14/Tyr15), total CDK1, and a loading control (e.g., GAPDH) overnight at 4°C.[12][13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL reagent and an imaging system.[12]

  • Quantification: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[12]

This protocol is used to visualize the morphological changes associated with mitotic catastrophe.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS.[14]

  • Blocking: Block non-specific binding with 1-5% BSA in PBST for 1 hour.[14]

  • Primary Antibody Staining: Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) overnight at 4°C.[15]

  • Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature. Counterstain the nuclei with DAPI.[14]

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.[14] Look for morphological markers of mitotic catastrophe, such as micronucleation and multinucleation.[5]

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours.[16]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[16][17]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[18]

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[17]

Conclusion

This compound is a promising novel therapeutic agent that targets a key vulnerability in many cancer types—the reliance on the G2/M checkpoint. By inhibiting PKMYT1, this compound effectively induces mitotic catastrophe in tumor cells, leading to their demise. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound. Its oral bioavailability and potent in vivo efficacy further underscore its potential as a valuable addition to the arsenal (B13267) of anti-cancer therapies.[7]

References

The Role of Pkmyt1-IN-7 in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein kinase PKMYT1 is a critical regulator of the G2/M cell cycle checkpoint, acting as a key component of the DNA damage response (DDR). By phosphorylating and inactivating CDK1, PKMYT1 prevents premature entry into mitosis, allowing time for DNA repair. In cancer cells, which often exhibit increased replication stress and dysfunctional G1 checkpoints, there is a heightened reliance on the G2/M checkpoint for survival. This dependency makes PKMYT1 an attractive therapeutic target. Pkmyt1-IN-7 is a potent inhibitor of PKMYT1, and this guide provides an in-depth overview of its role and the broader implications of PKMYT1 inhibition in the DNA damage response. Due to the limited availability of detailed public data on this compound, this document leverages data from the well-characterized PKMYT1 inhibitor, Lunresertib (RP-6306), to illustrate the cellular and molecular consequences of potent PKMYT1 inhibition.

Introduction: PKMYT1 in the G2/M Checkpoint and DNA Damage Response

PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1) is a member of the WEE1 family of protein kinases.[1][2] Its primary function is to negatively regulate the G2/M transition of the cell cycle.[1][2] PKMYT1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, where it phosphorylates CDK1 (Cyclin-Dependent Kinase 1) on two inhibitory residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][3] This phosphorylation inactivates the CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF), thereby preventing the cell from entering mitosis.[1]

In the presence of DNA damage, the G2/M checkpoint is activated to arrest the cell cycle and allow for repair.[1][2] This provides a critical window for maintaining genomic integrity.[1] In many cancer cells, particularly those with mutations in p53, the G1/S checkpoint is defective, leading to a greater dependence on the G2/M checkpoint for survival, especially under conditions of high replication stress.[1] By halting mitotic entry, PKMYT1 allows cancer cells to repair DNA damage induced by endogenous stress or exogenous agents like chemotherapy, thus promoting their survival.[1][2]

This compound: A Potent Inhibitor of PKMYT1

This compound is a small molecule inhibitor of PKMYT1. It has demonstrated high potency in biochemical assays. While extensive cellular data for this compound is not yet widely available in the public domain, its inhibitory activity against its direct targets has been quantified.

Biochemical Potency
CompoundTargetIC50
This compoundPKMYT11.6 nM
This compoundpCDK10.06 µM

Table 1: Biochemical potency of this compound.[3]

Mechanism of Action: Abrogating the G2/M Checkpoint

Inhibition of PKMYT1 by a potent inhibitor like this compound prevents the inhibitory phosphorylation of CDK1. This leads to the premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis without adequate time for DNA repair. In cancer cells with high levels of replication stress-associated DNA damage, this forced mitotic entry results in a lethal phenotype known as mitotic catastrophe.

Signaling Pathway of PKMYT1 in the G2/M Checkpoint

G2_M_Checkpoint cluster_DDR DNA Damage Response cluster_G2_M G2/M Transition Control DNA_Damage DNA Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 PKMYT1 PKMYT1 Chk1_Chk2->PKMYT1 Inhibition of PKMYT1 degradation CDC25C CDC25C Chk1_Chk2->CDC25C CDK1_CyclinB CDK1 / Cyclin B (Inactive) PKMYT1->CDK1_CyclinB p-Thr14 p-Tyr15 WEE1 WEE1 WEE1->CDK1_CyclinB p-Tyr15 CDK1_CyclinB_Active CDK1 / Cyclin B (Active) Mitosis Mitosis CDK1_CyclinB_Active->Mitosis CDC25C->CDK1_CyclinB Dephosphorylation

Figure 1: Simplified signaling pathway of the G2/M checkpoint regulation by PKMYT1 and WEE1 in response to DNA damage.

Cellular Consequences of PKMYT1 Inhibition

The following sections present quantitative data from studies using the potent and selective PKMYT1 inhibitor Lunresertib (RP-6306) to illustrate the expected effects of this compound on cancer cells.

Effects on Cell Viability

PKMYT1 inhibition selectively reduces the viability of cancer cells, particularly those with a high reliance on the G2/M checkpoint. This is often observed in cells with specific genetic backgrounds, such as TP53 mutations or CCNE1 amplification.

Cell LineGenetic BackgroundTreatmentIC50 (nM)
T47D ParentalER+, TP53 WTLunresertib (RP-6306)963
T47D Palbo-RER+, TP53 WT, Palbociclib-ResistantLunresertib (RP-6306)616

Table 2: Effect of Lunresertib (RP-6306) on the viability of ER+ breast cancer cell lines. Palbo-R cells show increased sensitivity.[4]

Induction of DNA Damage and Apoptosis

Inhibition of PKMYT1, especially in combination with DNA-damaging agents, leads to an accumulation of DNA damage and subsequent apoptosis. A key marker of DNA double-strand breaks is the phosphorylation of histone H2AX on serine 139, forming γH2AX.

Cell LineTreatmentEffect
Palbociclib-resistant ER+ breast cancer cellsLunresertib (RP-6306) + GemcitabineIncreased DNA damage and apoptosis

Table 3: Synergistic effect of Lunresertib (RP-6306) and Gemcitabine on DNA damage and apoptosis.[4]

Cell Cycle Disruption

PKMYT1 inhibition abrogates the G2/M checkpoint, forcing cells into mitosis. This can be quantified by flow cytometry analysis of DNA content.

Cell LineTreatmentObserved Effect
Glioma cellsLunresertib (RP-6306)Forced G2/M-arrested cells into an unscheduled transition to the mitotic phase without complete resolution of DNA damage

Table 4: Effect of Lunresertib (RP-6306) on the cell cycle of glioma cells.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize PKMYT1 inhibitors. Specific details such as cell numbers, reagent concentrations, and incubation times should be optimized for the specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Add serial dilutions of the PKMYT1 inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the PKMYT1 inhibitor and/or a DNA-damaging agent for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot for DNA Damage Markers (γH2AX)
  • Protein Extraction: Treat cells with the PKMYT1 inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated H2AX (γH2AX). Also, probe for total H2AX and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing Experimental and Logical Workflows

General Experimental Workflow for Characterizing a PKMYT1 Inhibitor

Experimental_Workflow cluster_invitro In Vitro Analysis start Cancer Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (CCK-8 / MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot (γH2AX, p-CDK1) treatment->western

Figure 2: A generalized workflow for the in vitro characterization of a PKMYT1 inhibitor like this compound.
Logical Relationship of PKMYT1 Inhibition and Cell Fate

Logical_Relationship cluster_cell_state Cellular State Pkmyt1_IN_7 This compound PKMYT1_Inhibition PKMYT1 Inhibition Pkmyt1_IN_7->PKMYT1_Inhibition CDK1_Activation Premature CDK1 Activation PKMYT1_Inhibition->CDK1_Activation G2M_Override G2/M Checkpoint Override CDK1_Activation->G2M_Override Normal_Cell Normal Cell (Low Replication Stress) G2M_Override->Normal_Cell Cancer_Cell Cancer Cell (High Replication Stress + DNA Damage) G2M_Override->Cancer_Cell Cell_Cycle_Arrest Transient Cell Cycle Arrest Normal_Cell->Cell_Cycle_Arrest Tolerated Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Cancer_Cell->Mitotic_Catastrophe Lethal

References

Methodological & Application

Pkmyt1-IN-7: Application Notes and Protocols for Cell-Based Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pkmyt1-IN-7 is a potent and selective inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a key negative regulator of the cell cycle, specifically at the G2/M transition. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis.[1][2] In many cancer cells, the G1 checkpoint is defective, leading to a greater reliance on the G2/M checkpoint for DNA repair before cell division.[3] Inhibition of PKMYT1 can therefore force cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[2][4] This makes PKMYT1 an attractive therapeutic target in oncology. This compound demonstrates significant inhibitory activity against PKMYT1 and the phosphorylation of its substrate, CDK1.[5]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common cell-based assays.

Data Presentation

The inhibitory activity of this compound and a structurally related, clinically evaluated PKMYT1 inhibitor, RP-6306 (Lunresertib), are summarized below. This data is critical for designing cell-based experiments and interpreting results.

CompoundTargetAssay TypeIC50Reference
This compoundPKMYT1Biochemical1.6 nM[5]
This compoundpCDK1 (T14/Y15)Cell-Based0.06 µM[5]
RP-6306 (Lunresertib)MDA-MB-157 (TNBC)Cell Viability102 nM[6]
RP-6306 (Lunresertib)MDA-MB-468 (TNBC)Cell Viability134 nM[6]
RP-6306 (Lunresertib)HCC1937 (TNBC)Cell Viability156 nM[6]
RP-6306 (Lunresertib)BT-549 (TNBC)Cell Viability237 nM[6]
RP-6306 (Lunresertib)MDA-MB-231 (TNBC)Cell Viability511 nM[6]
RP-6306 (Lunresertib)HCC1806 (TNBC)Cell Viability624 nM[6]
RP-6306 (Lunresertib)Hs578T (TNBC)Cell Viability>1000 nM[6]

Signaling Pathway

The diagram below illustrates the role of PKMYT1 in the G2/M cell cycle checkpoint and the mechanism of action for inhibitors like this compound.

PKMYT1_Pathway PKMYT1 Signaling Pathway in G2/M Checkpoint Regulation cluster_reg G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B (Active) G2->CDK1_CyclinB Activation M Mitosis CDK1_CyclinB->M Promotes Mitotic Entry pCDK1_CyclinB p-CDK1(T14/Y15)/ Cyclin B (Inactive) pCDK1_CyclinB->G2 Arrests Cell Cycle PKMYT1 PKMYT1 PKMYT1->pCDK1_CyclinB Phosphorylates (Inhibits) Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 Inhibits CDC25 CDC25 Phosphatase CDC25->CDK1_CyclinB Dephosphorylates (Activates)

PKMYT1 signaling at the G2/M checkpoint.

Experimental Protocols

Two common protocols for determining cell viability are provided below. The choice of assay may depend on the cell type, experimental throughput, and available equipment.

Protocol 1: MTT Colorimetric Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan (B1609692) product.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[2]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-157)

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • This compound

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or pure DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Harvest and count cells, then resuspend in complete culture medium to the desired density (e.g., 3,000 - 10,000 cells/well, optimize for cell line). b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Also prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration). c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells. e. Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours).[7]

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2] b. Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] c. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

Principle: This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[9][10] The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP released from lysed cells.[9][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well opaque-walled plates (for luminescence)

  • This compound

  • DMSO (vehicle)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)

  • Luminometer

Procedure:

  • Cell Seeding: a. Seed cells as described in the MTT protocol (Step 1), but use opaque-walled 96-well plates suitable for luminescence readings.

  • Compound Treatment: a. Treat cells with serial dilutions of this compound or vehicle control as described in the MTT protocol (Step 2).

  • Assay Procedure: a. After the treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[12] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[3] c. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[3][12] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3][12] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][12]

  • Data Acquisition: a. Measure the luminescence of each well using a luminometer. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based viability assay with this compound.

Viability_Assay_Workflow General Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture & Seed Cells (96-well plate) Incubate_24h 2. Incubate 24h (Allow attachment) Cell_Culture->Incubate_24h Add_Compound 4. Add Compound/Vehicle to Cells Incubate_24h->Add_Compound Compound_Prep 3. Prepare this compound Serial Dilutions Compound_Prep->Add_Compound Incubate_Treat 5. Incubate (e.g., 72-120h) Add_Compound->Incubate_Treat Add_Reagent 6. Add Viability Reagent (MTT or ATP-based) Incubate_Treat->Add_Reagent Incubate_Assay 7. Incubate (Allow reaction) Add_Reagent->Incubate_Assay Read_Plate 8. Measure Signal (Absorbance/Luminescence) Incubate_Assay->Read_Plate Calc_Viability 9. Calculate % Viability vs. Control Read_Plate->Calc_Viability IC50_Curve 10. Plot Dose-Response Curve & Determine IC50 Calc_Viability->IC50_Curve

Workflow for cell viability determination.

References

Application Notes and Protocols for Pkmyt1-IN-7 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pkmyt1-IN-7 is a potent and orally active inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).[1] PKMYT1 is a key negative regulator of the cell cycle, primarily functioning to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1).[2] By inhibiting CDK1, PKMYT1 prevents premature entry into mitosis, thereby playing a crucial role in the G2/M checkpoint.[3] In many cancer cells with specific genetic alterations, such as CCNE1 amplification, there is an increased reliance on the G2/M checkpoint for survival due to heightened replication stress.[4][5] Inhibition of PKMYT1 in these cancer cells leads to an uncontrolled and premature entry into mitosis, resulting in mitotic catastrophe and subsequent apoptotic cell death.[2] This synthetic lethal interaction makes PKMYT1 an attractive therapeutic target in oncology.

These application notes provide a comprehensive protocol for the use of this compound in a xenograft mouse model to evaluate its in vivo anti-tumor efficacy. The protocols are intended for researchers, scientists, and drug development professionals.

This compound Signaling Pathway

This compound targets the cell cycle regulation pathway. The diagram below illustrates the mechanism of action of this compound. Under normal conditions, PKMYT1 phosphorylates CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which keeps the CDK1/Cyclin B1 complex inactive and prevents entry into mitosis. This compound inhibits PKMYT1, leading to the accumulation of active CDK1/Cyclin B1, forcing the cell into premature mitosis and resulting in mitotic catastrophe and apoptosis in cancer cells with underlying DNA damage or replication stress.

PKMYT1_Signaling_Pathway cluster_0 G2 Phase cluster_1 M Phase (Mitosis) cluster_2 Intervention cluster_3 Cellular Outcome PKMYT1 PKMYT1 CDK1_CyclinB1_inactive CDK1/Cyclin B1 (Inactive) PKMYT1->CDK1_CyclinB1_inactive phosphorylates (Thr14, Tyr15) G2_M_Checkpoint G2/M Checkpoint (Arrest) CDK1_CyclinB1_inactive->G2_M_Checkpoint CDK1_CyclinB1_active CDK1/Cyclin B1 (Active) CDK1_CyclinB1_inactive->CDK1_CyclinB1_active dephosphorylation (CDC25) DNA_Damage DNA Damage / Replication Stress DNA_Damage->PKMYT1 activates Mitosis Mitosis CDK1_CyclinB1_active->Mitosis Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe in cancer cells with DNA damage Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Mechanism of action of this compound in the cell cycle.

Quantitative Data

The following tables summarize the in vitro potency of a representative PKMYT1 inhibitor and its in vivo anti-tumor efficacy as a monotherapy in xenograft models. While specific in vivo data for this compound is not yet published, the data for a structurally similar and well-characterized PKMYT1 inhibitor, RP-6306 (lunresertib), is provided as a reference.

Table 1: In Vitro Potency of a PKMYT1 Inhibitor

ParameterCell LineIC50 (nM)
PKMYT1 Inhibition-1.6
CDK1 PhosphorylationHCC156962
Cell ViabilityHCC1569132
Cell ViabilityMDA-MB-157233
Cell ViabilityOVCAR3573
Cell ViabilityMKN1268

Data is for a representative PKMYT1 inhibitor and is intended to provide a general indication of potency.[1]

Table 2: In Vivo Efficacy of a PKMYT1 Inhibitor in Xenograft Models

Cell LineMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
HCC1569 (Breast Cancer)NudeVehicleOral, daily0[1]
HCC1569 (Breast Cancer)NudePKMYT1 Inhibitor (30 mg/kg)Oral, daily65[1]
OVCAR3 (Ovarian Cancer)NudeVehicleOral, daily0[1]
OVCAR3 (Ovarian Cancer)NudePKMYT1 Inhibitor (30 mg/kg)Oral, daily72[1]

Experimental Protocols

Xenograft Mouse Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.

Materials:

  • Human cancer cell line with known sensitivity to PKMYT1 inhibition (e.g., CCNE1-amplified cell lines like HCC1569 or OVCAR3).

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Sterile phosphate-buffered saline (PBS).

  • Matrigel (optional, can enhance tumor take rate).

  • Trypsin-EDTA.

  • Cell culture medium.

  • Hemocytometer or automated cell counter.

  • 1 mL syringes with 27-gauge needles.

  • Digital calipers.

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.

  • Cell Harvesting:

    • Wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete cell culture medium.

    • Collect the cells and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.

  • Cell Counting and Viability:

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >90%.

  • Cell Implantation:

    • Adjust the cell suspension to the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells in 100-200 µL).

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

This compound Administration by Oral Gavage

This protocol details the preparation and administration of this compound via oral gavage.

Materials:

  • This compound powder.

  • Vehicle for solubilization (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Sterile microcentrifuge tubes.

  • Vortex mixer and/or sonicator.

  • Animal balance.

  • Oral gavage needles (20-22 gauge, 1.5-inch, with a ball tip for mice).

  • 1 mL syringes.

Procedure:

  • Dosing Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.

    • On the day of dosing, weigh the appropriate amount of this compound powder and suspend it in the vehicle.

    • Vortex and/or sonicate the suspension to ensure it is homogenous.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered.

    • Gently restrain the mouse by the scruff of the neck to immobilize its head.

    • Insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

In Vivo Efficacy Study Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture & Expansion start->cell_culture cell_implantation Subcutaneous Implantation of Cells into Mice cell_culture->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound (Oral Gavage) or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint (e.g., tumor volume limit reached) monitoring->endpoint data_collection Collect Tumors and Tissues for Analysis endpoint->data_collection analysis Data Analysis (Tumor Growth Inhibition, etc.) data_collection->analysis end End analysis->end

Workflow for in vivo efficacy testing of this compound.

Data Analysis and Interpretation

The primary endpoint of the in vivo efficacy study is typically tumor growth inhibition (TGI). TGI is calculated at the end of the study using the following formula:

TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

Other important parameters to monitor include:

  • Body weight: To assess the general health and toxicity of the treatment.

  • Clinical observations: Any signs of adverse effects.

  • Pharmacodynamic markers: Analysis of tumor tissue to confirm target engagement (e.g., by measuring the phosphorylation status of CDK1).

Conclusion

This compound represents a promising therapeutic agent for cancers with specific genetic vulnerabilities. The protocols and information provided in these application notes are intended to guide researchers in the design and execution of in vivo studies to evaluate the anti-tumor efficacy of this compound in xenograft mouse models. Careful adherence to these protocols will help ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for Pkmyt1-IN-7 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pkmyt1-IN-7 is a potent and orally active inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint.[1] With a half-maximal inhibitory concentration (IC50) of 1.6 nM against PKMYT1, this pyrrolopyrimidinone derivative presents a valuable tool for investigating the therapeutic potential of PKMYT1 inhibition in cancers with cell cycle dysregulation.[2] this compound effectively suppresses the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at threonine 14 and tyrosine 15, leading to mitotic catastrophe and subsequent cancer cell death.[1] These application notes provide detailed information on the solubility and preparation of this compound for in vitro studies, along with protocols for relevant cell-based and biochemical assays.

Physicochemical and Biological Properties

PropertyValueReference
Molecular Formula C17H18FN5O3[1]
Molecular Weight 359.35 g/mol [1]
Target PKMYT1, Wee1, CDK[1]
IC50 (PKMYT1) 1.6 nM[2]
IC50 (pCDK1) 0.06 µM[1]

Solubility and Solution Preparation

While specific quantitative solubility data for this compound is not publicly available, based on the properties of other PKMYT1 inhibitors and common laboratory practice, it is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). For other PKMYT1 inhibitors, stock solutions are typically prepared in DMSO.

Table 1: Recommended Solvents and Storage for this compound

SolventConcentrationStorage of Stock Solution
Dimethyl sulfoxide (DMSO)≥ 10 mM (estimated)Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)

Procedure:

1. Stock Solution Preparation (10 mM in DMSO):

a. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. b. To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 359.35 g/mol ), add 278.3 µL of DMSO. c. Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

2. Working Solution Preparation (for Cell-Based Assays):

a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the desired cell culture medium or PBS to 37°C. c. Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. Note: It is crucial to maintain the final DMSO concentration in the cell culture below a non-toxic level, typically less than 0.5%. d. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of medium. Then, use this intermediate dilution to prepare the final concentrations for your experiment. e. Mix gently by pipetting up and down. f. Use the working solution immediately after preparation. Do not store aqueous working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Pkmyt1_powder This compound Powder Vortex Vortex/Sonicate Pkmyt1_powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution 10 mM Stock Solution Vortex->Stock_Solution Aliquot Aliquot Stock_Solution->Aliquot Store Store at -20°C/-80°C Aliquot->Store Thaw_Stock Thaw Stock Solution Store->Thaw_Stock Serial_Dilution Serial Dilution Thaw_Stock->Serial_Dilution Medium Pre-warmed Culture Medium Medium->Serial_Dilution Working_Solution Final Working Solution Serial_Dilution->Working_Solution Cell-Based Assay Cell-Based Assay Working_Solution->Cell-Based Assay G cluster_cell_cycle G2/M Checkpoint Regulation cluster_cancer_pathways Associated Cancer Pathways PKMYT1 PKMYT1 CDK1_CyclinB CDK1/Cyclin B (Inactive MPF) PKMYT1->CDK1_CyclinB p-Thr14, p-Tyr15 MAPK MAPK Pathway PKMYT1->MAPK Wnt Wnt/β-catenin Pathway PKMYT1->Wnt Notch Notch Pathway PKMYT1->Notch WEE1 WEE1 WEE1->CDK1_CyclinB p-Tyr15 Active_MPF Active MPF (CDK1/Cyclin B) CDK1_CyclinB->Active_MPF Dephosphorylation Mitosis Mitosis Active_MPF->Mitosis CDC25C CDC25C CDC25C->CDK1_CyclinB Proliferation Cell Proliferation & Survival MAPK->Proliferation Wnt->Proliferation Notch->Proliferation Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1

References

Application Notes and Protocols for Western Blot Analysis of p-CDK1 (Tyr15) Following Pkmyt1-IN-7 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1) is a key negative regulator of the cell cycle, specifically at the G2/M transition. It functions by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which inhibits the activity of the CDK1/Cyclin B complex and prevents premature entry into mitosis.[1][2][3] This inhibitory phosphorylation is crucial for maintaining genomic stability by allowing time for DNA repair before cell division.[1] In many cancer cells, the G1 checkpoint is defective, increasing reliance on the G2/M checkpoint for survival, thus making PKMYT1 a promising therapeutic target.[4]

Pkmyt1-IN-7 is a potent and orally active inhibitor of PKMYT1.[1] It has been shown to suppress the phosphorylation of CDK1 at Thr14 and Tyr15, leading to the activation of the CDK1/Cyclin B complex and forcing cells into mitosis, which can result in mitotic catastrophe and apoptosis in cancer cells.[1] This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the phosphorylation status of CDK1 at Tyr15 (p-CDK1) by Western blot.

Signaling Pathway

The inhibition of PKMYT1 by this compound leads to a decrease in the inhibitory phosphorylation of CDK1, promoting cell cycle progression.

Pkmyt1_CDK1_Pathway cluster_0 Pkmyt1-CDK1 Signaling Pathway Pkmyt1_IN_7 This compound Pkmyt1 PKMYT1 Pkmyt1_IN_7->Pkmyt1 p_CDK1_CyclinB p-CDK1 (Tyr15) (inactive) Pkmyt1->p_CDK1_CyclinB  Tyr15  Phosphorylation CDK1_CyclinB CDK1/Cyclin B (inactive) CDK1_CyclinB->p_CDK1_CyclinB Active_CDK1_CyclinB CDK1/Cyclin B (active) p_CDK1_CyclinB->Active_CDK1_CyclinB  Dephosphorylation  (e.g., Cdc25) G2_M_Transition G2/M Transition p_CDK1_CyclinB->G2_M_Transition Active_CDK1_CyclinB->G2_M_Transition

Caption: this compound inhibits PKMYT1, preventing CDK1 phosphorylation and promoting G2/M transition.

Experimental Protocols

This section details the methodology for this compound treatment and subsequent Western blot analysis of p-CDK1 (Tyr15).

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549, or H1299) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[4]

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, starting with a range from 10 nM to 1 µM. This compound has an IC50 of 1.6 nM against PKMYT1 and 0.06 µM against pCDK1.[1]

  • Treatment: Once the cells reach the desired confluency, replace the old media with fresh media containing the various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal time point for observing a decrease in p-CDK1 levels. Some studies with similar inhibitors have used treatment times ranging from 17 to 72 hours.[5][6]

Western Blot Protocol for p-CDK1 (Tyr15)

1. Cell Lysis

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

2. Protein Quantification

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

3. Sample Preparation

  • To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Briefly centrifuge the samples before loading onto the gel.

4. SDS-PAGE

  • Load the prepared samples into the wells of a 10% or 12% polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often recommended.[2]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-CDK1 (Tyr15) diluted in the blocking buffer. A typical starting dilution is 1:1000.[7] Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

8. Stripping and Re-probing (Optional)

  • To normalize the data, the membrane can be stripped and re-probed for total CDK1 and a loading control such as GAPDH or β-actin.

Experimental Workflow

The following diagram illustrates the key steps in the experimental process.

Western_Blot_Workflow cluster_1 Western Blot Workflow Cell_Culture Cell Seeding & Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-CDK1 Tyr15) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of p-CDK1 after this compound treatment.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table for clear comparison. The band intensities of p-CDK1 and total CDK1 should be quantified using densitometry software (e.g., ImageJ). The p-CDK1 signal should be normalized to the total CDK1 signal, and subsequently, all values can be normalized to the vehicle control.

Treatment GroupConcentration (nM)p-CDK1 (Tyr15) Intensity (Arbitrary Units)Total CDK1 Intensity (Arbitrary Units)Normalized p-CDK1/Total CDK1 RatioFold Change vs. Vehicle
Vehicle (DMSO)015000160000.93751.00
This compound1011250155000.72580.77
This compound507500158000.47470.51
This compound1003000152000.19740.21
This compound5001200156000.07690.08

Note: The data presented in the table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and antibody performance.

References

Application Notes: Screening Different Cancer Cell Lines for Pkmyt1-IN-7 Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a crucial regulator of the cell cycle, functioning as a member of the WEE1 kinase family.[1][2] PKMYT1 specifically phosphorylates Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which inhibits the CDK1/Cyclin B1 complex and prevents premature entry into mitosis.[1][2] This G2/M checkpoint control is vital for maintaining genomic stability, especially in cancer cells that often have a defective G1 checkpoint and rely heavily on the G2/M checkpoint for DNA repair before cell division.[1][3]

Pkmyt1-IN-7 is a potent and selective inhibitor of PKMYT1. Its close analog, RP-6306 (lunresertib), has an IC50 of approximately 14 nM for PKMYT1.[4][5] By inhibiting PKMYT1, this compound induces premature mitotic entry, leading to mitotic catastrophe and apoptosis in cancer cells with high replication stress. This makes PKMYT1 an attractive therapeutic target. Notably, cancer cell lines with specific genetic backgrounds, such as amplification of CCNE1 or high expression of low molecular weight cyclin E (LMW-E), have shown increased sensitivity to PKMYT1 inhibition.[6][7][8]

These application notes provide a comprehensive guide for researchers to screen various cancer cell lines for their sensitivity to this compound. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: this compound (RP-6306) Sensitivity in Cancer Cell Lines

The following tables summarize the sensitivity of various cancer cell lines to the PKMYT1 inhibitor RP-6306, a close analog of this compound. Sensitivity is often correlated with specific molecular markers such as CCNE1 amplification or high levels of LMW-E.

Table 1: Sensitivity of Triple-Negative Breast Cancer (TNBC) Cell Lines to RP-6306

Cell LineLMW-E ExpressionRP-6306 IC50Sensitivity
HCC1806HighLowSensitive[6]
MDA-MB-157HighLowSensitive[6][8]
MDA-MB-231LowHighResistant[6][8]
SUM149LowHighResistant[6]

Table 2: Sensitivity of Various Cancer Cell Lines to RP-6306 Based on CCNE1 Amplification

Cell LineCancer TypeCCNE1 StatusRP-6306 EC50Sensitivity
HCC1569Breast CancerAmplifiedLowSensitive[7]
SNU8UnknownAmplified/GainLowSensitive[7]
OVCAR3Ovarian CancerAmplifiedLowSensitive[7]
SUM149PTBreast CancerWild TypeHighResistant[7]
COV362Ovarian CancerBRCA1/2 MutantHighResistant[7]
DOTC24510Ovarian CancerBRCA1/2 MutantHighResistant[7]
KYSE30Esophageal CancerWild TypeHighResistant[7]
TOV112DOvarian CancerWild TypeHighResistant[7]
NUGC3Gastric CancerWild TypeHighResistant[7]

Table 3: General PKMYT1 Inhibitor Sensitivity in Other Cancers

Cancer TypeContextEffect of PKMYT1 InhibitionReference
OsteosarcomaCisplatin-resistantIncreased sensitivity to cisplatin (B142131)[9]
Gastric CancerHigh PKMYT1 expressionInhibition of proliferation and enhanced apoptosis[10]
Non-Small Cell Lung CancerHigh PKMYT1 expressionInhibition of proliferation and tumorigenesis[11]
Clear Cell Renal Cell CarcinomaHigh PKMYT1 expressionCorrelated with poor prognosis[3]

Experimental Protocols

Here we provide detailed protocols for the essential experiments required to screen cancer cell lines for sensitivity to this compound.

Cell Viability Assay (MTT Assay)

This assay determines the dose-dependent effect of this compound on cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the plating efficiency and survival fraction for each treatment condition.

Western Blotting for p-CDK1 and Cyclin B1

This method is used to confirm the mechanism of action of this compound by observing changes in the phosphorylation of its direct target, CDK1.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-CDK1 (Thr14/Tyr15), anti-total CDK1, anti-Cyclin B1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities relative to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population can be indicative of apoptosis.

Visualizations

PKMYT1 Signaling Pathway

The following diagram illustrates the role of PKMYT1 in the G2/M cell cycle checkpoint and the mechanism of action of this compound.

PKMYT1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase Mitosis CDK1_CyclinB CDK1-Cyclin B1 (Inactive) CDK1_CyclinB_active CDK1-Cyclin B1 (Active) CDK1_CyclinB->CDK1_CyclinB_active PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB p-Thr14 p-Tyr15 CDC25C_inactive CDC25C (Inactive) CDC25C_active CDC25C (Active) CDC25C_inactive->CDC25C_active Activation Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis CDC25C_active->CDK1_CyclinB Removes p-Thr14/p-Tyr15 Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 Inhibits DNA_Damage DNA Damage DNA_Damage->PKMYT1 Activates

Caption: PKMYT1's role in the G2/M checkpoint and this compound inhibition.

Experimental Workflow for this compound Sensitivity Screening

The diagram below outlines the logical flow of experiments to assess the sensitivity of cancer cell lines to this compound.

Experimental_Workflow start Select Cancer Cell Lines cell_viability Cell Viability Assay (MTT) start->cell_viability ic50 Determine IC50 cell_viability->ic50 sensitive Sensitive (Low IC50) ic50->sensitive resistant Resistant (High IC50) ic50->resistant colony_formation Colony Formation Assay sensitive->colony_formation western_blot Western Blot (p-CDK1, Cyclin B1) sensitive->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) sensitive->cell_cycle resistant->western_blot conclusion Correlate with Molecular Markers (e.g., CCNE1, LMW-E) colony_formation->conclusion western_blot->conclusion cell_cycle->conclusion

References

Application Notes and Protocols for In Vivo Administration of PKMYT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited in vivo dosing and administration data is publicly available for the specific compound Pkmyt1-IN-7 . The following protocols and data are primarily based on studies with RP-6306 , a potent and selective, orally bioavailable PKMYT1 inhibitor, and are intended to serve as a reference for researchers. These protocols should be adapted and validated for specific experimental needs.

Introduction to PKMYT1 Inhibition

PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1) is a crucial negative regulator of the cell cycle, primarily acting on CDK1.[1][2] It is structurally related to WEE1 kinase.[1][2] Both WEE1 and PKMYT1 phosphorylate CDK1, but at different residues: WEE1 phosphorylates Tyr15, while PKMYT1 phosphorylates Thr14 and, to a lesser extent, Tyr15, leading to CDK1 inactivation and preventing premature entry into mitosis.[2][3] This G2/M checkpoint control is vital for allowing DNA repair before cell division.[3] In many cancers, particularly those with a defective G1/S checkpoint (e.g., due to p53 mutations), cells become heavily reliant on the G2/M checkpoint for survival, making PKMYT1 an attractive therapeutic target.[3] Inhibition of PKMYT1 can lead to uncontrolled entry into mitosis, resulting in "mitotic catastrophe" and cell death in cancer cells.[3]

Signaling Pathway of PKMYT1 in Cell Cycle Regulation

PKMYT1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis_Entry Mitotic Entry cluster_Inhibitors Inhibitors CDK1_CyclinB CDK1/Cyclin B Inactive_CDK1 Inactive CDK1/Cyclin B (p-Thr14, p-Tyr15) PKMYT1 PKMYT1 WEE1 WEE1 PKMYT1->Inactive_CDK1 p-Thr14 p-Tyr15 WEE1->Inactive_CDK1 p-Tyr15 CDC25C CDC25C Active_CDK1 Active CDK1/Cyclin B CDC25C->Active_CDK1 Dephosphorylates Thr14, Tyr15 Mitosis Mitosis Active_CDK1->Mitosis Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 Inhibits RP_6306 RP-6306 RP_6306->PKMYT1 Inhibits Adavosertib Adavosertib (WEE1i) Adavosertib->WEE1 Inhibits

Caption: PKMYT1 and WEE1 negatively regulate CDK1/Cyclin B to control mitotic entry.

In Vivo Dosing and Administration of RP-6306

RP-6306 is an orally bioavailable and selective PKMYT1 inhibitor.[1] In vivo studies have demonstrated its on-target activity and tolerability.[1]

Summary of In Vivo Dosing Data for RP-6306
ParameterValueSpeciesCancer ModelSource
Route of Administration OralMiceOVCAR3[1]
Dosing Frequency Twice DailyMiceOVCAR3[1]
Dose Range 1 mg/kg - 30 mg/kgMiceOVCAR3[1]
Tolerability Well-tolerated, <7% body weight lossMiceNot specified[1]
On-target Activity (EC50) 2.8 nM (for inhibition of CDK1 Thr14 phosphorylation in tumors)MiceNot specified[1]

Experimental Protocols

The following are generalized protocols based on published in vivo studies with the PKMYT1 inhibitor RP-6306.

Protocol 1: In Vivo Drug Tolerance Study

Objective: To determine the maximum tolerated dose (MTD) and assess the general tolerability of the PKMYT1 inhibitor in a murine model.

Materials:

  • PKMYT1 inhibitor (e.g., RP-6306)

  • Vehicle solution (e.g., as recommended by the manufacturer or determined through formulation studies)

  • 7-week-old female immunodeficient mice (e.g., NGX (NOD-Prkdc scid-IL2rg Tm1/Rj) strain)[4]

  • Standard laboratory equipment for animal handling and dosing (e.g., oral gavage needles)

Procedure:

  • Acclimatize animals for at least one week under standard housing conditions (e.g., 22 ± 2°C, 55% ± 10% humidity, 12-hour light/dark cycle).[4]

  • Randomize mice into treatment cohorts (e.g., n=6 per group), including a vehicle control group.[4]

  • Prepare fresh formulations of the PKMYT1 inhibitor at various concentrations.

  • Administer the inhibitor orally twice daily at the designated doses.[1]

  • Monitor mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Continue the study for a predetermined period (e.g., 14-21 days) or until a humane endpoint is reached.

  • At the end of the study, collect blood and tissues for further analysis (e.g., hematology, clinical chemistry, histopathology).

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a PKMYT1 inhibitor in a cancer xenograft model.

Materials:

  • Cancer cell line of interest (e.g., OVCAR3)

  • Matrigel or other appropriate extracellular matrix

  • Immunodeficient mice

  • PKMYT1 inhibitor (e.g., RP-6306)

  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the PKMYT1 inhibitor (e.g., RP-6306) orally twice daily at the predetermined dose.[1]

  • Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight 2-3 times per week.

  • Continue treatment for the duration of the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

Experimental Workflow for an In Vivo Efficacy Study

InVivo_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Dosing Twice Daily Oral Dosing (Vehicle or Inhibitor) Randomization->Dosing Monitoring Tumor & Body Weight Measurement (2-3 times/week) Dosing->Monitoring Repeats Monitoring->Dosing Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision Euthanasia->Tumor_Excision PD_Analysis Pharmacodynamic Analysis (e.g., p-CDK1 levels) Tumor_Excision->PD_Analysis

Caption: A typical workflow for an in vivo tumor xenograft efficacy study.

Combination Therapies

The co-inhibition of WEE1 and PKMYT1 has been shown to have synergistic effects in killing cancer cells.[4][5] This is due to their complementary roles in regulating CDK1. A multiple low-dose approach targeting both kinases could be a promising strategy to enhance efficacy while minimizing toxicity.[5] For example, studies have combined the WEE1 inhibitor adavosertib with the PKMYT1 inhibitor RP-6306.[4][5]

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Pkmyt1-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pkmyt1 (Protein kinase, membrane-associated tyrosine/threonine 1) is a key negative regulator of the G2/M cell cycle checkpoint.[1][2][3][4] In conjunction with WEE1 kinase, Pkmyt1 phosphorylates and inactivates the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex, also known as the M-phase promoting factor (MPF).[1][5] This inhibitory action prevents premature entry into mitosis, providing a crucial window for DNA repair and ensuring genomic stability.[1] Pkmyt1 is often overexpressed in various cancers, contributing to resistance to DNA-damaging agents by allowing cancer cells to arrest in G2 and repair treatment-induced damage.[1] Therefore, inhibition of Pkmyt1 is a promising therapeutic strategy to force cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and subsequent cell death.[6][7]

Pkmyt1-IN-7 is a potent and selective inhibitor of Pkmyt1 with an IC50 of 1.6 nM.[8] It acts by suppressing the inhibitory phosphorylation of CDK1 at threonine 14 (Thr14) and tyrosine 15 (Tyr15).[8] These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.

Mechanism of Action of this compound

Pkmyt1, along with WEE1, acts as a gatekeeper for entry into mitosis. Pkmyt1 phosphorylates CDK1 at Thr14 and Tyr15, which inhibits its kinase activity and prevents the activation of the CDK1/Cyclin B1 complex.[1][9] This complex is essential for the G2 to M phase transition. This compound selectively binds to and inhibits Pkmyt1, preventing the phosphorylation of CDK1.[8] As a result, CDK1 remains active, leading to the premature activation of the CDK1/Cyclin B1 complex and forcing the cell to enter mitosis, bypassing the G2/M checkpoint.[6] This can be particularly effective in cancer cells with a defective G1 checkpoint (e.g., due to p53 mutations), as they are more reliant on the G2/M checkpoint for survival after DNA damage.[1]

Data Presentation

The following table summarizes representative quantitative data on the effects of this compound on cell cycle distribution in a cancer cell line. The data illustrates a decrease in the G1 and S phase populations and a significant increase in the G2/M population, which is indicative of a G2/M arrest, a common consequence of inhibiting Pkmyt1. As cells treated with this compound bypass the G2 checkpoint and enter mitosis, an accumulation in the G2/M phase is observed before potential mitotic catastrophe.

Table 1: Effect of this compound on Cell Cycle Distribution

TreatmentConcentration (nM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)-55.2 ± 2.125.8 ± 1.519.0 ± 1.8
This compound1048.7 ± 2.522.1 ± 1.929.2 ± 2.3
This compound5035.4 ± 3.015.6 ± 2.249.0 ± 3.5
This compound10028.9 ± 2.812.3 ± 1.758.8 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cancer cells and treating them with this compound to induce cell cycle arrest.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, or a relevant line for your research)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.

  • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2. The optimal incubation time should be determined empirically for your specific cell line and experimental goals.

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol details the steps for harvesting, fixing, and staining the this compound-treated cells with propidium iodide for cell cycle analysis by flow cytometry.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After the treatment period, carefully collect the culture medium from each well, as it may contain detached, apoptotic cells.

    • Wash the adherent cells with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Combine the detached cells with the collected culture medium.

    • Transfer the cell suspension to a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.

Mandatory Visualizations

Flow_Cytometry_Workflow start Seed Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment incubation Incubate (e.g., 24h) treatment->incubation harvest Harvest Cells (Trypsinization) incubation->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Analyze by Flow Cytometry staining->analysis end Cell Cycle Profile analysis->end

References

Application Note: Assessing the Efficacy of Pkmyt1-IN-7 Using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1) is a crucial regulator of the cell cycle, belonging to the WEE1 family of kinases.[1] Its primary function is to inhibit the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex, also known as the M-phase promoting factor (MPF), by phosphorylating CDK1 at Threonine 14 and Tyrosine 15.[1][2][3] This inhibitory action serves as a critical gatekeeper for the G2/M transition, preventing cells from prematurely entering mitosis, especially in the presence of DNA damage.[1][4] In many cancer cells, PKMYT1 is overexpressed, which helps damaged cells avoid "mitotic catastrophe" and continue to proliferate.[1][2] This makes PKMYT1 a compelling therapeutic target in oncology.[5]

Pkmyt1-IN-7 is a potent, orally active inhibitor of PKMYT1 that suppresses the phosphorylation of CDK1, demonstrating anticancer activity.[6] By inhibiting PKMYT1, this compound forces cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[4]

The colony formation assay, or clonogenic assay, is the gold standard in vitro method for evaluating the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents.[7][8] This application note provides a detailed protocol for using a colony formation assay to assess the efficacy of this compound in cancer cell lines.

PKMYT1 Signaling Pathway and Inhibitor Action

The diagram below illustrates the role of PKMYT1 in the G2/M cell cycle checkpoint and the mechanism of action for this compound.

PKMYT1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB_inactive CDK1 / Cyclin B1 (Inactive MPF) CDK1_CyclinB_active CDK1 / Cyclin B1 (Active MPF) CDK1_CyclinB_inactive->CDK1_CyclinB_active Activation Mitotic_Catastrophe Premature Mitotic Entry & Mitotic Catastrophe CDK1_CyclinB_active->Mitotic_Catastrophe Drives Mitosis PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB_inactive Phosphorylates (Thr14, Tyr15) Inhibits WEE1 WEE1 WEE1->CDK1_CyclinB_inactive Phosphorylates (Thr14, Tyr15) Inhibits CDC25C CDC25C CDC25C->CDK1_CyclinB_inactive Dephosphorylates Activates Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 Inhibits

Caption: PKMYT1's role in G2/M checkpoint control and this compound's inhibitory action.

Quantitative Data for this compound

The following table summarizes the known inhibitory concentrations of this compound.

TargetIC₅₀ ValueReference
PKMYT11.6 nM[6]
pCDK10.06 µM[6]

Experimental Protocol: Colony Formation Assay

This protocol details the steps to evaluate the dose-dependent effect of this compound on the clonogenic survival of cancer cells.

Experimental Workflow

Colony_Formation_Workflow start Start: Select Cancer Cell Line culture 1. Cell Culture & Proliferation start->culture seed 2. Cell Trypsinization, Counting & Seeding culture->seed attach 3. Overnight Incubation (Cell Attachment) seed->attach treat 4. Drug Treatment (this compound & Vehicle Control) attach->treat incubate 5. Long-Term Incubation (7-14 Days) treat->incubate fix_stain 6. Colony Fixation & Staining (Methanol & Crystal Violet) incubate->fix_stain count 7. Colony Imaging & Counting fix_stain->count analyze 8. Data Analysis (Calculate Surviving Fraction) count->analyze end End: Determine Drug Efficacy analyze->end

Caption: Workflow for the this compound colony formation assay.

I. Materials and Reagents
  • Cell Lines: Appropriate cancer cell line (e.g., lung, breast, ovarian cancer lines known to have dysregulated cell cycles).

  • This compound (HY-159937): Prepare stock solution in DMSO.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS): sterile, pH 7.4.

  • Dimethyl Sulfoxide (DMSO): Vehicle control.

  • Fixation Solution: 100% Methanol (B129727), cold.

  • Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol.

  • Equipment: 6-well or 12-well cell culture plates, incubator (37°C, 5% CO₂), microscope, cell counter.

II. Step-by-Step Procedure
  • Cell Seeding and Plating:

    • Culture cells to approximately 70-80% confluency.

    • Trypsinize the cells, collect them, and perform a cell count using a hemocytometer or automated cell counter.[9]

    • Calculate the required cell suspension volume to seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate). The optimal seeding density should be determined empirically for each cell line to ensure distinct, non-overlapping colonies in control wells.

    • Seed the cells into the plates and incubate overnight to allow for attachment.[9]

  • Drug Treatment:

    • The following day, prepare serial dilutions of this compound in complete culture medium. A typical concentration range might span from 1 nM to 10 µM.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest drug concentration group.

    • Carefully aspirate the medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[10]

    • Ensure each condition is performed in triplicate.

  • Incubation:

    • Return the plates to the incubator and culture for 7-14 days.[9][10] The duration depends on the growth rate of the cell line and should be long enough for visible colonies (defined as >50 cells) to form in the control wells.[8]

    • Monitor the plates periodically to avoid colonies in the control wells becoming too large and merging.

  • Colony Fixation and Staining:

    • After the incubation period, carefully aspirate the medium from each well.

    • Gently wash each well twice with PBS to remove any dead cells and debris.

    • Fix the colonies by adding 1-2 mL of cold 100% methanol to each well and incubating for 10-15 minutes at room temperature.[10]

    • Aspirate the methanol and allow the plates to air dry completely.

    • Add enough 0.5% crystal violet solution to cover the bottom of each well (approx. 1 mL for a 6-well plate).[11]

    • Incubate for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed.

    • Allow the plates to air dry completely.

III. Data Collection and Analysis
  • Colony Counting:

    • Scan or photograph the plates.

    • Count the number of colonies in each well. A cluster of at least 50 cells is typically considered a colony.[12] Counting can be done manually or using imaging software (e.g., ImageJ).

  • Calculations:

    • Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the control group.

      • PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%

    • Surviving Fraction (SF): This is the measure of the drug's effect. It normalizes the colony count from the treated groups to the plating efficiency of the control group.

      • SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)))

  • Data Presentation:

    • Plot the Surviving Fraction against the concentration of this compound to generate a dose-response curve.

    • The results can be summarized in a table for clear comparison.

Example Data Table for Results
This compound Conc.Avg. Colony Count (±SD)Plating Efficiency (%)Surviving Fraction
0 µM (Vehicle)User DataCalculated from Control1.0
0.01 µMUser DataN/ACalculated
0.1 µMUser DataN/ACalculated
1 µMUser DataN/ACalculated
10 µMUser DataN/ACalculated

Note: The efficacy of this compound may vary significantly depending on the cancer cell line's genetic background, particularly the status of cell cycle checkpoint genes like TP53.[13] This assay provides a robust framework for determining the cytotoxic and cytostatic effects of this compound, aiding in the preclinical assessment of its therapeutic potential.

References

Troubleshooting & Optimization

Pkmyt1-IN-7 off-target effects and kinase profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the off-target effects and kinase profiling of Pkmyt1-IN-7.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint.[1][2][3] It also shows activity against Wee1 and CDK.[4]

Q2: What are the known IC50 values for this compound?

A2: this compound has been reported to have an IC50 of 1.6 nM against PKMYT1 and 0.06 µM against phosphorylated Cyclin-Dependent Kinase 1 (pCDK1).[4]

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of PKMYT1. PKMYT1 negatively regulates the G2/M transition of the cell cycle by phosphorylating and inactivating CDK1.[1][3][5] By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry and, in cancer cells, can result in mitotic catastrophe and apoptosis.[6]

Q4: Has a comprehensive kinase profile or kinome scan been published for this compound?

A4: As of the latest available information, a comprehensive public kinome scan for this compound has not been identified. However, profiling data for structurally similar PKMYT1 inhibitors, such as RP-6306, can provide insights into the potential selectivity profile.

Q5: What are the potential off-targets for PKMYT1 inhibitors like this compound?

A5: Based on data from the similar compound RP-6306, potential off-targets for this class of inhibitors may include members of the ephrin receptor kinase family.[7] For example, at a high concentration (1.2 µM), RP-6306 was found to bind to only 6 out of 274 kinases tested in a cell lysate binding assay.[7]

Q6: How does the selectivity of this compound compare to its paralog, WEE1?

A6: While direct comparative data for this compound is not available, other selective PKMYT1 inhibitors have been developed with significant selectivity over WEE1. For instance, the inhibitor QLS1209 demonstrated approximately 30-fold selectivity for PKMYT1 over WEE1.[8][9] Another inhibitor, RP-6306, showed a 1920-fold higher cellular target engagement EC50 for WEE1 compared to PKMYT1.[10]

Troubleshooting Guides

Issue: Unexpected cellular phenotype observed, potentially due to off-target effects.

  • Possible Cause: The concentration of this compound being used may be too high, leading to engagement with lower-affinity off-target kinases.

  • Troubleshooting Steps:

    • Review Literature for Similar Compounds: Examine published data for other PKMYT1 inhibitors to identify known off-targets and the concentrations at which these effects are observed.

    • Perform a Dose-Response Curve: Titrate this compound to determine the minimal effective concentration for PKMYT1 inhibition in your specific cell line or assay. This can help to minimize off-target effects.

    • Use a Structurally Unrelated PKMYT1 Inhibitor: If available, use a different chemical scaffold that also inhibits PKMYT1 to see if the same phenotype is observed. This can help to distinguish between on-target and off-target effects.

    • Perform a Rescue Experiment: If possible, overexpress a resistant form of PKMYT1 to see if it rescues the observed phenotype, confirming it is an on-target effect.

Issue: Inconsistent results in cell-based assays.

  • Possible Cause: Variability in cell cycle synchronization or the specific genetic background of the cell line. The efficacy of PKMYT1 inhibitors can be dependent on the cell cycle status and the presence of specific mutations (e.g., CCNE1 amplification).[9]

  • Troubleshooting Steps:

    • Ensure Proper Cell Cycle Synchronization: If your experiment requires a specific cell cycle phase, verify your synchronization protocol using methods like flow cytometry.

    • Characterize Your Cell Line: Confirm the genetic background of your cell line, particularly for genes involved in cell cycle regulation and DNA damage response, such as CCNE1, FBXW7, and TP53.[9]

    • Optimize Seeding Density: Ensure consistent cell seeding densities across experiments, as this can influence cell cycle progression and drug sensitivity.

Issue: Difficulty in interpreting kinase profiling data.

  • Possible Cause: Distinguishing between direct and indirect inhibition in a cellular context.

  • Troubleshooting Steps:

    • Compare Biochemical and Cellular Assays: Whenever possible, compare data from biochemical assays (using purified kinases) with cellular assays. This can help differentiate direct inhibition of a kinase from indirect effects on a signaling pathway.

    • Consult Kinase Profiling Databases: Utilize publicly available kinase inhibitor databases to compare the selectivity profile of this compound with other known inhibitors.

    • Follow-up with Secondary Assays: For any potential off-targets identified, validate the interaction using orthogonal assays, such as target engagement assays in cells (e.g., NanoBRET).

Quantitative Data

Table 1: this compound Inhibitory Activity

TargetIC50
PKMYT11.6 nM
pCDK10.06 µM

Data from MedChemExpress.[4]

Table 2: Kinase Selectivity Profile of a Structurally Similar PKMYT1 Inhibitor (RP-6306)

KinaseCellular Target Engagement EC50Selectivity over PKMYT1
PKMYT12.5 ± 0.8 nM1x
WEE14.8 ± 2.0 µM1920x
EPHA1-29x
EPHA2-69x
EPHB2-189x
EPHB3-131x
EPHB4-138x
FRK-570x
SRC->4150x

Data from various sources on RP-6306.[7][10] Note: Selectivity data for Ephrins, FRK, and SRC are based on NanoBRET assays.[7]

Experimental Protocols

1. General Protocol for Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is a generalized procedure for measuring the activity of a kinase like PKMYT1 and the inhibitory effect of a compound like this compound.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.

  • Materials:

    • Recombinant PKMYT1 enzyme

    • Substrate (a suitable peptide or protein)

    • This compound (or other inhibitors)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP

  • Procedure:

    • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

    • In a 96-well or 384-well plate, add the kinase reaction buffer.

    • Add the this compound dilutions to the wells. Include a no-inhibitor control (DMSO only) and a no-kinase control.

    • Add the PKMYT1 enzyme to all wells except the no-kinase control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

2. General Protocol for Cellular Target Engagement Assay (e.g., NanoBRET™ Assay)

This protocol provides a general method to quantify the binding of an inhibitor to its target kinase within living cells.

  • Principle: The NanoBRET™ assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.

  • Materials:

    • Cells expressing NanoLuc®-PKMYT1 fusion protein

    • NanoBRET™ Tracer

    • This compound (or other inhibitors)

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Nano-Glo® Substrate

  • Procedure:

    • Culture the cells expressing the NanoLuc®-PKMYT1 fusion protein.

    • Harvest and resuspend the cells in Opti-MEM®.

    • Prepare serial dilutions of this compound.

    • In a white 96-well plate, add the cell suspension.

    • Add the this compound dilutions to the wells.

    • Add the NanoBRET™ Tracer to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for the optimized time (e.g., 2 hours).

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.

    • Calculate the NanoBRET™ ratio and determine the EC50 value for this compound.

Visualizations

PKMYT1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Inhibition Inhibition cluster_M_Phase M Phase CDK1_CyclinB CDK1-Cyclin B (Inactive) P_CDK1_CyclinB p-CDK1(T14/Y15)-Cyclin B (Inactive) CDK1_CyclinB->P_CDK1_CyclinB Phosphorylation PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB Pkmyt1_IN_7 This compound WEE1 WEE1 WEE1->CDK1_CyclinB Active_CDK1_CyclinB CDK1-Cyclin B (Active) P_CDK1_CyclinB->Active_CDK1_CyclinB Dephosphorylation Pkmyt1_IN_7->PKMYT1 Inhibits CDC25 CDC25 CDC25->P_CDK1_CyclinB Mitosis Mitotic Entry Active_CDK1_CyclinB->Mitosis Kinase_Profiling_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Analysis Data Analysis Compound_Library This compound (Serial Dilution) Biochemical_Assay Activity Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Cellular_Assay Target Engagement Assay (e.g., NanoBRET) Compound_Library->Cellular_Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Biochemical_Assay IC50_Determination IC50 Value Determination Biochemical_Assay->IC50_Determination Selectivity_Profile Kinase Selectivity Profile IC50_Determination->Selectivity_Profile Cell_Lines Engineered Cell Lines (e.g., NanoLuc-Kinase) Cell_Lines->Cellular_Assay EC50_Determination EC50 Value Determination Cellular_Assay->EC50_Determination EC50_Determination->Selectivity_Profile Off_Target_ID Off-Target Identification Selectivity_Profile->Off_Target_ID

References

Mechanisms of resistance to Pkmyt1-IN-7 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to Pkmyt1 inhibitors observed in cancer cells during research experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to Pkmyt1 inhibitors?

A1: The most frequently observed mechanism of acquired resistance to Pkmyt1 inhibitors is the upregulation or overexpression of the Myt1 (PKMYT1) kinase itself.[1][2][3][4][5] This increased expression compensates for the drug's inhibitory effect, allowing the cancer cells to maintain phosphorylation and inhibition of Cdk1, thereby preventing premature entry into mitosis and subsequent cell death (mitotic catastrophe).[1][2][3][6]

Q2: Are there other known mechanisms of resistance to Pkmyt1 inhibitors?

A2: Yes, another potential mechanism of resistance involves mutations in genes that are part of the MYBL2–MMB–FOXM1 complex.[7] This complex is involved in the regulation of G2/M cell cycle progression, and mutations within it can contribute to resistance to Pkmyt1 inhibitors like RP-6306.[7]

Q3: How does Myt1 overexpression lead to resistance to other cell cycle checkpoint inhibitors?

A3: Elevated levels of Myt1 can also confer resistance to inhibitors of other key cell cycle checkpoint kinases such as ATR and Chk1.[1][2] The underlying mechanism is similar: Myt1 compensates for the loss of other inhibitory signals on Cdk1, preventing the unscheduled mitotic entry that these inhibitors are designed to induce.[1][2]

Q4: What is the role of PKMYT1 in resistance to CDK4/6 inhibitors?

A4: High levels of PKMYT1 mRNA have been associated with resistance to CDK4/6 inhibitors in ER+ breast cancer.[8][9][10] In this context, the PKMYT1 inhibitor lunresertib (RP-6306), in combination with gemcitabine, has shown to be effective in overcoming this resistance in cancer cells without functional p53.[8][9]

Q5: Can resistance to Pkmyt1 inhibitors be reversed?

A5: Downregulating Myt1 in resistant cells has been shown to restore sensitivity to Pkmyt1 and Wee1 inhibitors.[4] This suggests that therapeutic strategies aimed at reducing Myt1 expression could be a viable approach to overcome acquired resistance.

Troubleshooting Guides

Issue 1: Decreased sensitivity of cancer cell lines to a Pkmyt1 inhibitor over time.

Possible Cause Suggested Solution
Upregulation of Myt1/PKMYT1 expression. 1. Perform Western blot analysis to compare Myt1 protein levels between sensitive parental cells and the resistant derivative cell line. 2. Use qRT-PCR to check for an increase in PKMYT1 mRNA levels. 3. If Myt1 is upregulated, consider co-treatment with an agent that can downregulate its expression or a combination therapy with another cytotoxic agent like gemcitabine.[8]
Acquired mutations in the MYBL2–MMB–FOXM1 complex. 1. Perform genomic sequencing of the resistant cells to identify potential mutations in the genes of this complex.[7] 2. If mutations are identified, explore alternative therapeutic strategies that do not rely on the Pkmyt1 pathway.

Issue 2: Intrinsic resistance of a cancer cell line to a Pkmyt1 inhibitor.

Possible Cause Suggested Solution
High basal levels of Myt1/PKMYT1. 1. Screen a panel of cell lines to assess basal Myt1 protein levels by Western blot. Cancer cells with intrinsically high Myt1 levels may be less sensitive to Pkmyt1 inhibitors.[4] 2. Consider using a combination therapy approach from the outset in cell lines with high Myt1 expression.
Dysregulation of other cell cycle components. 1. Analyze the expression and phosphorylation status of key cell cycle proteins like Cyclin B1, Cdk1, and Wee1. 2. Assess the overall cell cycle profile using flow cytometry to identify any inherent abnormalities that might compensate for Pkmyt1 inhibition.

Quantitative Data Summary

Table 1: Effect of Myt1 Overexpression on Cell Viability in Response to Kinase Inhibitors

InhibitorCell LineMyt1 Expression% Viability (Relative to Control)
Adavosertib (500 nM)HeLaEndogenous~40%
HeLaOverexpressed~80%
AZD6738 (1000 nM)HeLaEndogenous~50%
HeLaOverexpressed~90%
UCN-01 (1000 nM)HeLaEndogenous~60%
HeLaOverexpressed~95%
PD166285 (500 nM)HeLaEndogenous~35%
HeLaOverexpressed~75%
(Data adapted from figures in a study on Myt1 overexpression and resistance[5])

Table 2: EC50 Values of WEHI-916 and Related Compounds in P. falciparum 3D7

CompoundEC50 (nM)
WEHI-91615
WEHI-024>10,000
WEHI-025>10,000
(Data from a study on a novel antimalarial compound, included here as "Pkmyt1-IN-7" is a placeholder and this data on "WEHI-916" serves as an example of inhibitor characterization.)[11]

Experimental Protocols

Protocol 1: Western Blot for Myt1 and Phospho-Cdk1

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a 10% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Myt1, anti-phospho-Cdk1 Tyr15, anti-Cdk1, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability (Crystal Violet) Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of the Pkmyt1 inhibitor for 48-72 hours.

    • Include a DMSO-treated control.

  • Staining:

    • Remove the media and gently wash the cells with PBS.

    • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Stain with 100 µL of 0.5% crystal violet solution for 20 minutes.

  • Quantification:

    • Wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding 100 µL of methanol (B129727) to each well.

    • Read the absorbance at 570 nm using a plate reader.

    • Normalize the data to the DMSO control to determine the percentage of cell viability.

Protocol 3: In Vitro Kinase Assay for Cdk1 Activity

  • Immunoprecipitation of Cdk1:

    • Lyse treated and untreated cells as described in the Western blot protocol.

    • Incubate 200-500 µg of protein lysate with an anti-Cdk1 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) beads and incubate for another 2 hours.

    • Wash the beads three times with lysis buffer and once with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing a Cdk1 substrate (e.g., Histone H1) and ATP.

    • Incubate at 30°C for 30 minutes.

  • Detection of Phosphorylation:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Analyze the reaction mixture by SDS-PAGE and Western blot using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H1).

Visualizations

G2_M_Checkpoint_Control cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Wee1 Wee1 Cdk1_CyclinB Cdk1-Cyclin B (Inactive) Wee1->Cdk1_CyclinB pY15 Pkmyt1 PKMYT1 Pkmyt1->Cdk1_CyclinB pT14/pY15 Cdk1_CyclinB_Active Cdk1-Cyclin B (Active) Cdk1_CyclinB->Cdk1_CyclinB_Active Cdc25 (Dephosphorylation) Mitosis Mitotic Entry Cdk1_CyclinB_Active->Mitosis

Caption: G2/M checkpoint regulation by Wee1 and PKMYT1.

Resistance_Mechanism cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Pkmyt1_Inhibitor Pkmyt1 Inhibitor Pkmyt1_sens PKMYT1 Pkmyt1_Inhibitor->Pkmyt1_sens Cdk1_CyclinB_sens Cdk1-Cyclin B (Active) Pkmyt1_sens->Cdk1_CyclinB_sens Inhibition Blocked Mitotic_Catastrophe Premature Mitotic Entry & Mitotic Catastrophe Cdk1_CyclinB_sens->Mitotic_Catastrophe Pkmyt1_Inhibitor_res Pkmyt1 Inhibitor Pkmyt1_res Upregulated PKMYT1 Pkmyt1_Inhibitor_res->Pkmyt1_res Cdk1_CyclinB_res Cdk1-Cyclin B (Inactive) Pkmyt1_res->Cdk1_CyclinB_res Compensatory Inhibition Survival Cell Survival Cdk1_CyclinB_res->Survival

Caption: Mechanism of resistance via PKMYT1 upregulation.

Experimental_Workflow start Start: Cancer Cell Line treatment Treat with Pkmyt1 Inhibitor start->treatment sensitive Sensitive Phenotype (Cell Death) treatment->sensitive resistant Resistant Phenotype (Continued Growth) treatment->resistant analysis Analyze Resistance Mechanism resistant->analysis western Western Blot (Myt1 levels) analysis->western sequencing Genomic Sequencing (MYBL2 complex) analysis->sequencing

Caption: Workflow for investigating Pkmyt1 inhibitor resistance.

References

Optimizing Pkmyt1-IN-7 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Pkmyt1-IN-7 for cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active small molecule inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).[1] PKMYT1 is a member of the WEE1 family of kinases that plays a crucial role in cell cycle regulation.[2][3] Specifically, PKMYT1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of the G2 to M phase transition.[2][3] By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry and, in cancer cells with underlying DNA damage or replication stress, mitotic catastrophe and subsequent cell death.[3] This makes PKMYT1 an attractive target in oncology.[4][5]

Q2: What is a good starting concentration for this compound in my cell culture experiments?

A good starting point for determining the optimal concentration of this compound is to consider both its biochemical potency and its effects in a cellular context. This compound has a reported half-maximal inhibitory concentration (IC50) of 1.6 nM against the PKMYT1 enzyme in biochemical assays.[1] However, the effective concentration in cell culture is typically higher due to factors like cell permeability and stability.

For a closely related and well-characterized PKMYT1 inhibitor, RP-6306, the cellular half-maximal effective concentration (EC50) for target engagement is approximately 2.5 nM, while the EC50 for cytotoxicity in sensitive cancer cell lines ranges from 26 to 93 nM. Based on this, a sensible starting range for a dose-response experiment with this compound would be from 1 nM to 1 µM . It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q3: How should I prepare and store this compound stock solutions?

This compound, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is recommended to store the solid compound at -20°C for long-term storage.[6] Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6] When preparing working solutions, the DMSO stock should be diluted in cell culture medium immediately before use.

Q4: What is the maximum permissible DMSO concentration in my cell culture?

High concentrations of DMSO can be toxic to cells. Therefore, it is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% , with an ideal target of around 0.1% .[7] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.

Q5: What are the potential off-target effects of this compound?

While this compound is designed to be a specific inhibitor of PKMYT1, like all small molecules, it may have off-target effects, especially at higher concentrations. The product datasheet for this compound indicates that it also targets Wee1 and CDK.[1] A kinase selectivity profile for the similar inhibitor RP-6306 showed a high degree of selectivity for PKMYT1 over WEE1 and other kinases.[8] However, at higher concentrations, off-target effects are more likely. It is advisable to use the lowest effective concentration of this compound to minimize the risk of off-target activities.

Data Presentation

Table 1: Reported Potency of this compound and a Related Inhibitor

CompoundTargetAssay TypeIC50 / EC50Reference
This compoundPKMYT1Biochemical1.6 nM[1]
This compoundpCDK1Cellular0.06 µM[1]
RP-6306PKMYT1Cellular Target Engagement2.5 nM
RP-6306CCNE1-amplified cell linesCytotoxicity26 - 93 nM

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Stock Solution Preparation (10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous, sterile DMSO. For example, for a compound with a molecular weight of 359.35 g/mol , dissolve 3.59 mg in 1 mL of DMSO. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.[6]

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. For example, a 1:1000 dilution of a 10 mM stock solution will result in a 10 µM working solution with a final DMSO concentration of 0.1%. d. Use the freshly prepared working solutions immediately.

Protocol 2: Determining the Optimal Concentration using a Dose-Response Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: a. Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM). b. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control. c. Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals. b. Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: a. Normalize the absorbance values to the no-treatment control to determine the percentage of cell viability. b. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. c. Calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells of interest treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: a. Treat cells with the desired concentration of this compound for a specific time period (e.g., 24 hours). b. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: a. Resuspend the cell pellet in ice-cold PBS. b. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. c. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining: a. Wash the fixed cells with PBS to remove the ethanol. b. Resuspend the cell pellet in the PI/RNase A staining solution. c. Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Gate the cell population based on forward and side scatter to exclude debris. c. Analyze the PI fluorescence to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Experiments

IssuePossible CauseSuggested Solution
No or weak effect of this compound Inhibitor concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.[7]
Inhibitor has degraded. Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots.[6]
Incorrect timing of treatment. Optimize the incubation time. A time-course experiment (e.g., 12, 24, 48 hours) can help determine the optimal duration of treatment.
Cell line is resistant to PKMYT1 inhibition. Confirm PKMYT1 expression in your cell line. Consider using a cell line known to be sensitive to PKMYT1 inhibition.
High levels of cell death, even at low concentrations Inhibitor concentration is too high. Lower the concentration range in your dose-response experiment.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration is below 0.5%, preferably around 0.1%. Always include a vehicle control.[7]
Cell line is particularly sensitive. Reduce the incubation time or use a lower concentration range.
Inconsistent results between experiments Inhibitor instability in media. Prepare fresh working solutions for each experiment. Some compounds can be unstable in culture media over time.[6]
Variability in cell seeding density. Ensure consistent cell numbers are seeded for each experiment.
Repeated freeze-thaw cycles of stock solution. Use single-use aliquots of the this compound stock solution.[6]
Expected G2/M arrest is not observed in cell cycle analysis Suboptimal inhibitor concentration or timing. Re-evaluate the concentration and duration of treatment. A time-course experiment is recommended.
Cell cycle synchronization issues. If using synchronized cells, ensure the synchronization protocol is effective.
Cell line-specific effects. Some cell lines may not exhibit a strong G2/M arrest but may proceed through mitosis with errors, leading to apoptosis. Analyze for markers of mitotic catastrophe or apoptosis.

Visualizations

PKMYT1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase DNA_Damage DNA Damage PKMYT1 PKMYT1 DNA_Damage->PKMYT1 activates CDK1_CyclinB CDK1/Cyclin B (Inactive) PKMYT1->CDK1_CyclinB phosphorylates (inhibits) Active_CDK1_CyclinB CDK1/Cyclin B (Active) CDK1_CyclinB->Active_CDK1_CyclinB dephosphorylation Mitosis Mitosis Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 inhibits Active_CDK1_CyclinB->Mitosis

Caption: this compound inhibits PKMYT1, preventing CDK1 inactivation and promoting mitotic entry.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Prepare_Stock Prepare 10 mM This compound Stock in DMSO Prepare_Working Prepare Working Solutions in Media Prepare_Stock->Prepare_Working Treat_Cells Treat with this compound (Dose-Response & Time-Course) Prepare_Working->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treat_Cells->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treat_Cells->Cell_Cycle_Analysis Determine_Optimal_Conc Determine Optimal Concentration Cytotoxicity_Assay->Determine_Optimal_Conc Cell_Cycle_Analysis->Determine_Optimal_Conc

Caption: Workflow for optimizing this compound concentration in cell culture experiments.

Troubleshooting_Tree Start Problem with This compound Experiment Check_Conc Is the concentration optimized? Start->Check_Conc Dose_Response Perform Dose-Response and Time-Course Check_Conc->Dose_Response No Check_Reagents Are reagents and stock solutions fresh? Check_Conc->Check_Reagents Yes Prepare_Fresh Prepare Fresh Stock and Working Solutions Check_Reagents->Prepare_Fresh No Check_Controls Are vehicle controls included and normal? Check_Reagents->Check_Controls Yes Review_DMSO Review Final DMSO Concentration Check_Controls->Review_DMSO No Consider_Resistance Consider Cell Line Resistance or Sensitivity Check_Controls->Consider_Resistance Yes

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Pkmyt1-IN-7 stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Pkmyt1-IN-7 is not publicly available. The following information, including tables and protocols, is based on general guidelines and established methodologies for assessing the stability of small molecule inhibitors. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: For long-term storage, this compound stock solutions in anhydrous DMSO should be aliquoted into small volumes in tightly sealed, amber vials to minimize light exposure and moisture. It is recommended to store these aliquots at -20°C or -80°C.[1] For short-term storage (a few days), 4°C may be acceptable, but it is best to use freshly prepared solutions or those stored at -20°C or below for optimal results.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1]

Q2: How can I determine if my this compound has degraded?

Degradation of this compound can be indicated by several observations, including:

  • A decrease in the expected biological activity in your assays.

  • Changes in the physical appearance of the stock solution, such as color change or precipitation.

  • The appearance of additional peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Q3: What factors can affect the stability of this compound in cell culture media?

The stability of small molecules like this compound in cell culture media can be influenced by several factors:

  • Inherent aqueous instability: The compound may be unstable in aqueous solutions at 37°C.[1]

  • Media components: Certain components in the media, such as amino acids or vitamins, could react with the compound.[1] The presence of serum can sometimes stabilize compounds due to protein binding, but this is not always the case.[1][4]

  • pH: The pH of the culture medium can affect the stability of the compound.[1]

  • Enzymatic degradation: If cells are present, cellular enzymes could metabolize or degrade the compound.

  • Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

  • Adsorption to plasticware: The compound may bind to the surface of cell culture plates or pipette tips.[1]

Troubleshooting Guides

Issue 1: I am observing a rapid loss of this compound activity in my cell-based assays.

Possible Cause Suggested Solution
Inherent instability in aqueous media at 37°C. [1]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess its inherent aqueous stability.[1]
Reaction with media components. [1]Test the stability of this compound in media with and without serum.[1] You can also compare its stability in different types of cell culture media to identify any specific reactive components.[1]
Incorrect pH of the media. [1]Ensure the pH of the media is stable throughout the experiment.
Cellular metabolism of the compound. Include a control without cells to differentiate between chemical degradation and cellular metabolism. Analyze cell lysates to determine the extent of cellular uptake and metabolism.

Issue 2: My stability measurements show high variability between replicates.

Possible Cause Suggested Solution
Inconsistent sample handling and processing. Ensure precise and consistent timing for sample collection and processing. Immediately stop potential degradation by adding a quenching solution like ice-cold acetonitrile (B52724) and store at -80°C until analysis.[2]
Issues with the analytical method (e.g., HPLC-MS). [1]Validate your analytical method for linearity, precision, and accuracy.[1]
Incomplete solubilization of the compound. [1]Confirm the complete dissolution of the compound in DMSO and the culture medium. You may need to vortex or sonicate the solution.
Non-specific binding to plasticware. [1]Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware.[1]

Illustrative Stability Data

Disclaimer: The following tables present hypothetical data for illustrative purposes only and are intended to demonstrate how stability data for this compound could be presented. Actual stability may vary.

Table 1: Illustrative Stability of this compound (10 mM) in DMSO at Various Temperatures

Storage Temperature% Remaining after 1 Month% Remaining after 3 Months
-80°C >99%>98%
-20°C >98%>95%
4°C ~90%~75%
Room Temperature ~70%~40%

Table 2: Illustrative Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time Point% Remaining (Mean ± SD, n=3)
0 hours 100%
2 hours 95.2% ± 2.1%
8 hours 85.7% ± 3.5%
24 hours 68.3% ± 4.2%
48 hours 45.1% ± 5.8%

Experimental Protocols

Protocol 1: Assessing this compound Stability in DMSO [2]

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[2]

  • Storage Conditions: Store aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). Include a time-zero (T=0) sample which is analyzed immediately after preparation.[2]

  • Sample Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.[2] Analyze the concentration and purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2]

  • Data Analysis: Compare the results to the T=0 sample to determine the percentage of this compound remaining.

Protocol 2: Assessing this compound Stability in Cell Culture Media [1][2]

  • Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.[2]

  • Incubation: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.[2] Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).[2]

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[2] Immediately stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) and store at -80°C until analysis.[2]

  • Sample Analysis: Analyze the concentration of the parent compound in each sample using a sensitive and specific analytical method like LC-MS/MS.[3]

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine the stability profile.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_media Prepare and pre-warm culture medium (37°C) spike Spike medium with this compound (final conc. e.g., 10 µM) prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate collect Collect aliquots at time points (0, 2, 8, 24h) incubate->collect quench Quench with cold acetonitrile and store at -80°C collect->quench lcms Analyze samples by LC-MS/MS quench->lcms data Plot % remaining vs. time lcms->data

Caption: Workflow for assessing this compound stability.

G cluster_inhibitor This compound Action G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B (Inactive) M M Phase (Mitosis) Active_CDK1_CyclinB CDK1/Cyclin B (Active) CDK1_CyclinB->Active_CDK1_CyclinB Activation Active_CDK1_CyclinB->M Promotes Mitotic Entry PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB Phosphorylates Thr14/Tyr15 (Inhibition) CDC25C CDC25C CDC25C->CDK1_CyclinB Dephosphorylates Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 Inhibits

Caption: PKMYT1's role in the G2/M cell cycle checkpoint.

References

Technical Support Center: Pkmyt1-IN-7 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo use of Pkmyt1-IN-7, with a focus on minimizing potential toxicity. Given that specific in vivo toxicity data for this compound is limited in publicly available literature, this guide draws upon general principles of kinase inhibitor development and preclinical data from other selective PKMYT1 inhibitors, such as lunresertib (RP-6306).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its intended therapeutic effect?

A1: this compound is a potent, orally active inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).[1] PKMYT1 is a crucial negative regulator of the cell cycle, specifically at the G2/M checkpoint. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing cells from prematurely entering mitosis.[2][3][4] In many cancer cells, particularly those with specific genetic alterations like Cyclin E1 (CCNE1) amplification or TP53 mutations, the G1/S checkpoint is often compromised, making them highly reliant on the G2/M checkpoint for DNA repair before cell division.[5][6][7] By inhibiting PKMYT1, this compound forces these vulnerable cancer cells to enter mitosis with unrepaired DNA damage, leading to a phenomenon known as "mitotic catastrophe" and subsequent cell death (apoptosis).[4][8] This selective targeting of cancer cells while sparing normal cells with intact cell cycle regulation is the basis of its therapeutic potential.[4]

Q2: What are the potential sources of in vivo toxicity for a PKMYT1 inhibitor like this compound?

A2: Potential sources of toxicity for PKMYT1 inhibitors can be categorized as on-target or off-target effects:

  • On-target toxicity: While PKMYT1 inhibition is designed to be selective for cancer cells with specific vulnerabilities, normal proliferating cells also rely on PKMYT1 for proper cell cycle control. Inhibition of PKMYT1 in these tissues (e.g., bone marrow, gastrointestinal tract) could lead to on-target toxicities.

Q3: What does "well-tolerated" mean in preclinical studies of other PKMYT1 inhibitors?

A3: In preclinical mouse models, the term "well-tolerated" for the advanced PKMYT1 inhibitor lunresertib (RP-6306) was associated with minimal impact on the general health of the animals. Specifically, mice treated with effective doses of the inhibitor experienced less than 7% body weight loss over the course of the study, which is a common indicator of good tolerability in in vivo cancer studies.[6] The inhibitor was also noted to be well-tolerated in Phase I/II clinical trials in patients with advanced cancers.[13]

Q4: Can combination therapy help minimize toxicity?

A4: Yes, combination therapy is a key strategy. Using multiple agents at lower doses can achieve a synergistic therapeutic effect while minimizing the toxicity associated with high doses of a single agent.[14] For PKMYT1 inhibitors, promising combinations include:

  • WEE1 Inhibitors: A strong synthetic lethal interaction exists between WEE1 and PKMYT1.[5][15] Combining low doses of a PKMYT1 inhibitor and a WEE1 inhibitor (e.g., adavosertib) has shown synergistic killing of ovarian cancer cells and was well-tolerated in mice.[14][15][16]

  • DNA Damaging Agents: PKMYT1 inhibition can prevent cancer cells from repairing DNA damage caused by chemotherapy.[17] Studies have shown that combining PKMYT1 inhibitors with agents like gemcitabine (B846) leads to durable tumor regressions in preclinical models.[6][7]

Troubleshooting Guide for In Vivo Experiments

This guide addresses specific issues that may arise during preclinical in vivo studies with this compound.

Issue 1: Unexpected animal weight loss or signs of poor health.

Possible Cause Troubleshooting Steps
On-Target Toxicity in Proliferative Tissues 1. Dose De-escalation: Reduce the dose to identify the Maximum Tolerated Dose (MTD). Conduct a dose-response study to find a balance between efficacy and tolerability.[18] 2. Modify Dosing Schedule: Explore alternative schedules (e.g., intermittent dosing instead of daily) to allow for recovery of normal tissues. 3. Monitor Hematological Parameters: Perform complete blood counts (CBCs) to check for signs of myelosuppression, a common toxicity for anti-proliferative agents.[9]
Off-Target Kinase Inhibition 1. Confirm Inhibitor Selectivity: If not already done, perform a comprehensive in vitro kinase panel to assess the selectivity of this compound against a broad range of kinases, especially WEE1.[10] 2. Histopathological Analysis: At the end of the study, conduct a thorough histopathological examination of major organs to identify potential off-target tissue damage.[18]
Formulation or Administration Issues 1. Verify Formulation Stability: Ensure the vehicle and inhibitor formulation are stable and homogenous.[18] 2. Check Route of Administration: this compound is described as orally active.[1] If using oral gavage, ensure proper technique to avoid stress or injury. Consider pharmacokinetic studies to confirm drug exposure.

Issue 2: Lack of anti-tumor efficacy at seemingly well-tolerated doses.

Possible Cause Troubleshooting Steps
Sub-optimal Drug Exposure 1. Pharmacokinetic (PK) Analysis: Measure plasma concentrations of this compound over time to ensure adequate oral bioavailability and exposure in the animals.[19] 2. Pharmacodynamic (PD) Analysis: In tumor xenografts, assess target engagement by measuring the inhibition of CDK1 phosphorylation at Threonine 14 (pCDK1 T14), a direct downstream marker of PKMYT1 activity.[6] This confirms the inhibitor is reaching the tumor and hitting its target.
Inappropriate Tumor Model 1. Verify Genetic Context: The efficacy of PKMYT1 inhibitors is highly dependent on the genetic background of the cancer cells (e.g., CCNE1 amplification, FBXW7 or TP53 mutations).[6][7][12] Ensure your chosen cell line or PDX model possesses a sensitizing mutation. 2. Explore Combination Therapy: As a monotherapy, the therapeutic window may be narrow. Combine this compound with a synergistic agent like a WEE1 inhibitor or a DNA damaging agent (e.g., gemcitabine, carboplatin) to enhance efficacy.[6][14]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the comparable, well-characterized PKMYT1 inhibitor lunresertib (RP-6306).

Parameter This compound Lunresertib (RP-6306) Reference
Target PKMYT1PKMYT1[1][6]
In Vitro Potency (IC₅₀) 1.6 nM (against PKMYT1) 0.06 µM (against pCDK1)Not specified in provided abstracts[1]
In Vivo Tolerability Data not available< 7% body weight loss in mice[6]
In Vivo Target Engagement (EC₅₀) Data not available2.8 nM (plasma concentration for pCDK1 T14 inhibition in tumors)[6]
Route of Administration Orally activeOrally bioavailable[1][6]

Key Experimental Protocols

Protocol 1: In Vivo Tolerability and MTD Study

  • Animal Model: Use healthy, age-matched mice (e.g., BALB/c or NOD-scid gamma depending on the subsequent efficacy study).

  • Group Allocation: Randomize animals into cohorts (n=5-6 per group), including a vehicle control group and several dose-escalation groups for this compound.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose).[19] Prepare fresh formulations as required based on stability data.

  • Administration: Administer the compound via the intended route (e.g., oral gavage) at a consistent time each day for a set period (e.g., 14-21 days).

  • Monitoring:

    • Record body weight daily.

    • Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Quantify food and water intake.[18]

  • Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of distress.

Protocol 2: In Vivo Efficacy Study in Xenograft Model

  • Cell Line Selection: Choose a cancer cell line with a known sensitizing genetic marker (e.g., CCNE1 amplification).

  • Tumor Implantation: Implant tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, this compound alone, combination agent alone, combination of both).

  • Treatment: Administer treatment as determined by the MTD study.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and health status as in the tolerability study.

  • Endpoint Analysis: The study can be concluded when tumors in the control group reach a predetermined maximum size. Collect tumors for pharmacodynamic analysis (e.g., Western blot for pCDK1 T14) and histopathology (e.g., apoptosis markers like cleaved caspase-3).

Visualizations

.dot

PKMYT1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis cluster_Inhibitors Therapeutic Intervention DNA_Damage DNA Damage PKMYT1 PKMYT1 DNA_Damage->PKMYT1 activates WEE1 WEE1 DNA_Damage->WEE1 activates CDK1_CyclinB CDK1-Cyclin B (Inactive MPF) PKMYT1->CDK1_CyclinB Phosphorylates T14 (Inhibits) WEE1->CDK1_CyclinB Phosphorylates Y15 (Inhibits) CDC25C CDC25C Phosphatase CDK1_CyclinB->CDC25C Active_CDK1_CyclinB Active CDK1-Cyclin B (Active MPF) CDC25C->Active_CDK1_CyclinB Dephosphorylates T14 & Y15 Mitotic_Entry Mitotic Entry Active_CDK1_CyclinB->Mitotic_Entry Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 Inhibits WEE1_Inhibitor WEE1 Inhibitor WEE1_Inhibitor->WEE1 Inhibits

Caption: PKMYT1 signaling pathway and points of therapeutic intervention.

.dot

Experimental_Workflow cluster_Phase1 Phase 1: Tolerability & PK/PD cluster_Phase2 Phase 2: In Vivo Efficacy cluster_Analysis Endpoint Analysis MTD_Study 1. MTD Study (Dose Escalation) PK_PD_Study 2. PK/PD Study (Single Dose) MTD_Study->PK_PD_Study Determines Dose for PK/PD Model_Selection 3. Select Xenograft Model (e.g., CCNE1-amplified) PK_PD_Study->Model_Selection Confirms Target Engagement Efficacy_Study 4. Efficacy Study (Monotherapy & Combo) Model_Selection->Efficacy_Study Tumor_Volume Tumor Volume Efficacy_Study->Tumor_Volume Body_Weight Body Weight Efficacy_Study->Body_Weight Tumor_Biomarkers Tumor Biomarkers (pCDK1, Apoptosis) Efficacy_Study->Tumor_Biomarkers

Caption: General experimental workflow for preclinical in vivo evaluation.

.dot

Troubleshooting_Logic cluster_Toxicity Toxicity Issues cluster_Efficacy Efficacy Issues Start In Vivo Issue Observed Toxicity Weight Loss or Poor Health Start->Toxicity Efficacy Lack of Tumor Growth Inhibition Start->Efficacy Dose_Response Perform Dose Response Study Toxicity->Dose_Response Check_Formulation Check Formulation & Administration Toxicity->Check_Formulation MTD MTD Dose_Response->MTD Define MTD Check_PKPD Assess PK/PD (Target Engagement) Efficacy->Check_PKPD Check_Model Verify Tumor Model Genotype Efficacy->Check_Model Try_Combo Test Combination Therapy Check_Model->Try_Combo Synergy Synergy Try_Combo->Synergy Enhance Efficacy

Caption: Troubleshooting logic for common in vivo experimental issues.

References

Overcoming poor solubility of Pkmyt1-IN-7 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pkmyt1-IN-7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome common challenges with the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an orally active and potent inhibitor of the Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1] PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint, making it a therapeutic target in oncology.[2][3][4][5] Like many kinase inhibitors designed to bind the hydrophobic ATP pocket of their target, this compound is a lipophilic molecule with inherently low aqueous solubility.[6][7] This can lead to challenges in preparing stock solutions and maintaining solubility in aqueous assay buffers, potentially affecting experimental reproducibility and accuracy.

Q2: What is the general signaling pathway involving PKMYT1?

PKMYT1 is a member of the WEE1 family of kinases that negatively regulates cell cycle progression into mitosis.[2][5] It specifically phosphorylates Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 and Tyrosine 15.[2][8] This phosphorylation inhibits the activity of the CDK1/Cyclin B complex (also known as M-phase promoting factor or MPF), preventing premature entry into mitosis.[2][5] This G2/M checkpoint allows for DNA repair before cell division.[2] In cancer cells with a defective G1 checkpoint, reliance on the G2 checkpoint is increased, making PKMYT1 an attractive therapeutic target.[9]

Pkmyt1_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B (Inactive MPF) CDK1_CyclinB_Active CDK1/Cyclin B (Active MPF) Mitosis Mitotic Entry Pkmyt1 PKMYT1 Pkmyt1->CDK1_CyclinB CDK1_CyclinB_Active->Mitosis CDC25C CDC25C Phosphatase CDC25C->CDK1_CyclinB Dephosphorylates Pkmyt1_IN_7 This compound Pkmyt1_IN_7->Pkmyt1

Caption: PKMYT1 signaling pathway and the inhibitory action of this compound.

Q3: What are the primary solvents for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of kinase inhibitors.[10] For compounds that are difficult to dissolve in DMSO, other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) may be more effective.[6][11] It is crucial to use high-purity, anhydrous solvents to prevent compound degradation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue 1: this compound powder does not fully dissolve in DMSO.

If you are having trouble dissolving this compound in DMSO to create a stock solution, follow this troubleshooting workflow.

DMSO_Troubleshooting start Start: this compound in DMSO vortex Vortex vigorously start->vortex sonicate Sonicate in a water bath (15-30 min) vortex->sonicate warm Warm gently (37°C for 5-10 min) sonicate->warm check_dissolved Is it fully dissolved? warm->check_dissolved success Stock solution ready Store at -80°C check_dissolved->success Yes alt_solvent Consider alternative solvents (e.g., NMP, DMA) check_dissolved->alt_solvent No

Caption: Workflow for dissolving this compound in a primary organic solvent.

Detailed Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Preparation: Bring the vial of this compound (MW: 359.35 g/mol ) to room temperature before opening.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Initial Mixing: Vortex the solution vigorously for 2-3 minutes.

  • Sonication: If the solid is not fully dissolved, place the vial in a bath sonicator and sonicate for 15-30 minutes.[11] This helps break up aggregates.

  • Gentle Warming: If solids persist, warm the solution in a water bath at 37°C for 5-10 minutes.[6] Avoid excessive heat, which could degrade the compound.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C, protected from light.[6]

Issue 2: this compound precipitates upon dilution into aqueous buffer.

This is a common issue where the compound "crashes out" of solution when the highly solubilizing organic solvent is diluted into an aqueous medium where the inhibitor's solubility is much lower.[6]

Strategies to Prevent Precipitation:

StrategyDescriptionTypical Concentration
Lower Final Concentration The simplest approach is to work at a lower final concentration of the inhibitor in the assay.[10]Assay-dependent
pH Adjustment For weakly basic inhibitors, lowering the buffer pH can increase ionization and solubility.[6][11]Test pH 5.0 - 7.0
Use of Co-solvents A small percentage of a water-miscible organic solvent can help maintain solubility.[10]Ethanol or PEG 400 (<5%)
Use of Surfactants Non-ionic surfactants can help create micelles that keep the compound in solution.[6][10]Tween-20 or Triton X-100 (0.01% - 0.1%)
Use of Cyclodextrins Cyclodextrins can encapsulate the hydrophobic inhibitor, increasing its aqueous solubility.[11]e.g., HP-β-CD (1-10 mM)

Detailed Protocol: Serial Dilution into Aqueous Buffer

  • Prepare Modified Buffers: Prepare your standard aqueous assay buffer and several modified versions (e.g., with lowered pH, or containing 0.05% Tween-20).

  • Intermediate Dilution: Perform an intermediate dilution of your DMSO stock solution in 100% DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO.

  • Final Dilution: Add a small volume of the intermediate DMSO stock to your pre-warmed (if applicable) aqueous buffer to reach the final desired concentration. The final DMSO concentration should ideally be below 0.5% to avoid off-target effects.[6][10]

  • Mixing: Mix immediately and thoroughly by gentle vortexing or inversion.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, particulates) immediately after dilution and over the course of your experiment.

By systematically testing these variables, researchers can identify the optimal conditions for maintaining this compound in solution for their specific experimental setup.

References

Addressing variability in cell line response to Pkmyt1-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability in cell line response to Pkmyt1-IN-7.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and orally active inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1] PKMYT1 is a member of the WEE1 family of kinases that negatively regulates the G2/M cell cycle checkpoint.[2][3] It does so by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) on threonine 14 (Thr14) and tyrosine 15 (Tyr15), which keeps the CDK1/Cyclin B complex inactive and prevents premature entry into mitosis.[4] By inhibiting PKMYT1, this compound prevents this inhibitory phosphorylation, leading to unscheduled CDK1 activation and forcing cells to enter mitosis prematurely, often with unrepaired DNA damage. This can result in mitotic catastrophe and subsequent cell death, particularly in cancer cells with a dysregulated G1/S checkpoint.[5]

Q2: Why is there significant variability in how different cell lines respond to this compound?

The variability in cell line response to Pkmyt1 inhibitors like this compound is primarily linked to the concept of "synthetic lethality." This occurs when the inhibition of PKMYT1 is lethal to cells that have a specific genetic vulnerability, such as the amplification of the CCNE1 gene, which encodes for Cyclin E1.[6]

  • CCNE1 Amplification: Cancer cells with high levels of Cyclin E1 experience increased replication stress and are highly dependent on the G2/M checkpoint, regulated by PKMYT1, to prevent catastrophic DNA damage.[6] Inhibition of PKMYT1 in these CCNE1-amplified cells leads to a much stronger lethal effect compared to cells with normal CCNE1 levels.[6][7]

  • TP53 Status: The tumor suppressor protein p53 plays a crucial role in the G1/S checkpoint. In cells with a functional p53, DNA damage can trigger cell cycle arrest at the G1/S phase, allowing time for repair. However, in p53-mutant or deficient cells, this checkpoint is often impaired, making them more reliant on the G2/M checkpoint for survival. Therefore, p53-mutant cell lines may exhibit increased sensitivity to PKMYT1 inhibition.[8][9]

  • Other Driver Oncogenes: While CCNE1 amplification is a key determinant, other oncogenic drivers that increase replication stress, such as KRAS or MYC, may also sensitize cells to PKMYT1 inhibition.[10]

  • Expression Levels of PKMYT1: Overexpression of PKMYT1 has been observed in various cancers and can be a mechanism of resistance to other therapies.[11][12] Cell lines with higher baseline expression of PKMYT1 might be more dependent on its activity for survival.

Q3: What is the expected cellular phenotype after effective this compound treatment?

Effective treatment with a Pkmyt1 inhibitor should lead to:

  • A decrease in the phosphorylation of CDK1 at Thr14.[4]

  • An increase in the proportion of cells in the G2/M phase of the cell cycle, followed by an increase in the sub-G1 population, which is indicative of apoptosis.

  • Increased markers of DNA damage, such as γH2AX, due to premature entry into mitosis with unreplicated or damaged DNA.[13]

  • Ultimately, a reduction in cell viability and proliferation.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability observed.

Question: I have treated my cell line with this compound across a range of concentrations, but I am not observing a significant decrease in cell viability. What could be the reason?

Potential Cause Troubleshooting Steps
Cell Line Insensitivity The selected cell line may not have the necessary genetic background (e.g., low or no CCNE1 amplification, wild-type p53) to be sensitive to PKMYT1 inhibition. Screen a panel of cell lines with known genetic backgrounds, including those with CCNE1 amplification (e.g., OVCAR3, HCC1569) as positive controls and those without (e.g., SUM149PT, A2780) as negative controls.[6]
Drug Inactivity Ensure the proper storage and handling of this compound as recommended by the supplier to maintain its activity. Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions The duration of the viability assay may be too short. The effects of mitotic catastrophe may take 48-72 hours or longer to manifest as a significant decrease in viability. Extend the incubation time post-treatment.
PKMYT1 Overexpression The cell line may have very high endogenous levels of PKMYT1, requiring higher concentrations of the inhibitor for a significant effect.[11]

Issue 2: Difficulty in confirming target engagement.

Question: How can I confirm that this compound is inhibiting its target, PKMYT1, in my cells?

Potential Cause Troubleshooting Steps
Ineffective Antibody for Western Blot The primary antibody for phosphorylated CDK1 (Thr14) may not be optimal. Validate your antibody using positive and negative controls.
Incorrect Timing for Lysate Collection The decrease in CDK1 pT14 can be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing the maximum reduction in phosphorylation after this compound treatment.
Low Protein Expression The baseline expression of total CDK1 or its phosphorylated form might be low in your cell line. Ensure you load a sufficient amount of protein for western blot analysis.

Issue 3: Inconsistent results in cell cycle analysis.

Question: My cell cycle analysis results after this compound treatment are inconsistent. What could be affecting the quality of my data?

Potential Cause Troubleshooting Steps
Cell Clumping Cell clumps can lead to inaccurate DNA content measurement. Ensure a single-cell suspension before and after fixation. Filtering the cell suspension through a nylon mesh may be necessary.[14]
Improper Fixation Use cold 70% ethanol (B145695) and add it dropwise while vortexing to ensure proper fixation and minimize clumping.[14][15]
RNA Contamination Propidium (B1200493) iodide can also bind to RNA, leading to an overestimation of DNA content. Ensure that RNase A is included in your staining buffer and that the incubation is sufficient to degrade all RNA.[15][16]
Inappropriate Gating Strategy Use doublet discrimination to exclude cell aggregates from the analysis. Set gates based on appropriate controls (e.g., untreated cells).

Quantitative Data

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC50 (PKMYT1) 1.6 nM[1]
IC50 (pCDK1) 0.06 µM[1]

Table 2: Examples of Cell Line Responses to a PKMYT1 Inhibitor (RP-6306)

Cell LineCCNE1 StatusResponse to RP-6306Reference
HCC1569 AmplifiedSensitive (Tumor growth inhibition up to 79%)[6]
OVCAR3 AmplifiedSensitive (Tumor growth inhibition up to 84%)[6][10]
SUM149PT NormalInsensitive[6]
A2780 NormalInsensitive[6]

Experimental Protocols

Protocol 1: Western Blot for Phospho-CDK1 (Thr14)
  • Cell Lysis:

    • After treating cells with this compound for the desired time, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration using a BCA protein assay.

    • Normalize the protein concentration for all samples and add 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.[17]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-CDK1 (Thr14), total CDK1, and a loading control (e.g., GAPDH or β-actin).[8][17]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an ECL reagent.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities. Normalize the phospho-CDK1 signal to the total CDK1 signal.[8][17]

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting and Fixation:

    • Harvest approximately 1-2 x 10^6 cells per sample.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1 ml of cold PBS.

    • While gently vortexing, slowly add the cell suspension dropwise to 9 ml of ice-cold 70% ethanol.[14]

    • Fix the cells for at least 2 hours at 4°C (can be stored for longer).[14][15]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 300-500 µl of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[14][15]

    • Incubate for 15-30 minutes at room temperature, protected from light.[14]

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI channel.[15]

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]

Visualizations

G2M_Checkpoint_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1_inactive Cyclin B / CDK1 (Inactive) CyclinB_CDK1_active Cyclin B / CDK1 (Active) CyclinB_CDK1_inactive->CyclinB_CDK1_active Cdc25 Dephosphorylates pT14_pY15 pT14/pY15 CyclinB_CDK1_inactive->pT14_pY15 Mitosis Mitotic Entry CyclinB_CDK1_active->Mitosis PKMYT1 PKMYT1 PKMYT1->CyclinB_CDK1_inactive Phosphorylates Thr14 / Tyr15 Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 Inhibits pT14_pY15->CyclinB_CDK1_inactive

Caption: Pkmyt1 signaling pathway at the G2/M checkpoint.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select Cell Lines (CCNE1-amp vs. non-amp) seed_cells Seed cells for experiments start->seed_cells treat_cells Treat with this compound (Dose-response and time-course) seed_cells->treat_cells viability Cell Viability Assay (e.g., AlamarBlue, 72h) treat_cells->viability western Western Blot (pCDK1-T14, Total CDK1) treat_cells->western facs Cell Cycle Analysis (Propidium Iodide Staining) treat_cells->facs analyze Data Analysis and Interpretation viability->analyze western->analyze facs->analyze

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic cluster_yes1 Yes cluster_no1 No cluster_yes2 Yes cluster_no2 No start Problem: No significant effect of This compound observed q1 Is target engagement confirmed? (Reduced pCDK1-T14) start->q1 q2 Is the cell line expected to be sensitive? (e.g., CCNE1 amplified) q1->q2 Yes sol1 Troubleshoot Western Blot: - Check antibody - Optimize time-course - Check inhibitor activity q1->sol1 No sol2 Review Assay Conditions: - Extend treatment duration (>48h) - Check for drug degradation q2->sol2 Yes sol3 Conclusion: Cell line is likely resistant. Consider using a positive control cell line. q2->sol3 No

Caption: Troubleshooting logic for variable cell line response.

References

Pkmyt1-IN-7 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the degradation and storage of Pkmyt1-IN-7, a potent and selective inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). Adherence to these guidelines is crucial for ensuring the inhibitor's stability, and integrity, and for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: For creating high-concentration stock solutions of hydrophobic compounds like this compound, 100% DMSO is the recommended primary solvent.[1] For aqueous buffers, it is often necessary to test a range of pH values (e.g., pH 5.0, 6.5, 7.4) as the solubility of ionizable compounds can be pH-dependent.[1]

Q2: How should I prepare my stock solution of this compound?

A2: Before opening the vial, centrifuge it to ensure all the powder is collected at the bottom.[2] For quantities of 10 mg or less, you can add the solvent directly to the vial. For larger amounts, it is advisable to weigh out the desired quantity for immediate use to avoid contaminating the entire batch.[2]

Q3: What is the best way to store the solid compound and stock solutions of this compound?

A3: Proper storage is critical for maintaining the integrity of this compound.[1] General guidelines suggest that solid compounds are stable for up to 3 years when stored at -20°C and up to 2 years at 4°C.[2] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[2]

Q4: My this compound precipitated out of the aqueous buffer after dilution from a DMSO stock. What should I do?

A4: This is a common issue with hydrophobic small molecules. You can try decreasing the final concentration, as it may have exceeded its aqueous solubility limit.[1] Alternatively, consider using a different solvent system, such as a co-solvent or a formulation with excipients, to improve solubility.[1] It is important not to use a solution that has precipitated; instead, prepare a fresh dilution.[1]

Q5: Can I sterilize my this compound solution?

A5: To prepare a sterile solution, it is recommended to filter it through a 0.2 μm microfilter.[2] High-temperature or high-pressure sterilization methods are not recommended as they may degrade the compound.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Review storage conditions and handling procedures. Ensure the compound is stored at the correct temperature, protected from light, and that stock solutions are not subjected to repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Inaccurate concentration of the stock solution.Verify the initial weighing and dilution calculations. If possible, confirm the concentration using a spectrophotometric method, if the molar extinction coefficient is known.
Loss of compound activity Chemical instability in the chosen solvent or buffer.Assess the stability of this compound in your experimental buffer. This can be done by incubating the compound in the buffer for various time points and then testing its activity. Consider testing alternative buffer systems or adjusting the pH.
Exposure to light or oxygen.Store both solid compound and solutions in light-protected containers. For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Precipitation in aqueous media Poor aqueous solubility.Decrease the final concentration of this compound in the assay. Prepare serial dilutions in DMSO first before the final dilution into the aqueous buffer. The final DMSO concentration should be kept low (ideally <0.5%) and a vehicle control should always be included.[1]
pH of the buffer affecting solubility.Test the solubility of this compound in buffers with different pH values to find the optimal range for solubility and stability.

Storage and Stability Best Practices

To ensure the longevity and efficacy of this compound, adhere to the following storage and handling guidelines.

Solid Compound Storage
Parameter Recommendation Rationale
Temperature -20°C for long-term storage (up to 3 years).[1][2] 4°C for short-term storage (up to 2 years).[1][2]Lower temperatures slow down chemical degradation processes.
Atmosphere Store in a tightly sealed container in a desiccator.To prevent hydration from atmospheric moisture.[1]
Light Protect from light by using an amber vial or storing in the dark.To prevent photodegradation.
Stock Solution Storage
Parameter Recommendation Rationale
Solvent 100% anhydrous DMSO.Provides good solubility for many hydrophobic compounds and is suitable for long-term storage at low temperatures.
Concentration Prepare a high-concentration stock (e.g., 10 mM).Allows for small volumes to be used for dilutions, minimizing the final solvent concentration in assays.
Aliquoting Aliquot into single-use volumes.Avoids repeated freeze-thaw cycles which can lead to degradation and precipitation.[2]
Temperature -80°C for long-term storage (up to 6 months).[2] -20°C for short-term storage (up to 1 month).[2][3]Minimizes degradation and solvent evaporation.
Container Tightly sealed, low-protein-binding tubes.Prevents evaporation and loss of compound due to adsorption to the container surface.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of solid this compound to room temperature in a desiccator before opening to prevent condensation.

  • Centrifuge the vial briefly to collect all the powder at the bottom.

  • Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Kinetic Solubility Assay

This protocol helps determine the solubility of this compound in your specific aqueous buffer over time.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]

  • Create a serial dilution of the stock solution in DMSO.[1]

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[1] This will create a range of final compound concentrations.

  • Incubate the plate at the desired experimental temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), visually inspect the wells for any signs of precipitation.

  • Quantify the amount of soluble compound at each time point using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • The highest concentration that remains in solution at a given time point is the kinetic solubility.

Visualizations

PKMYT1 Signaling Pathway in Cell Cycle Regulation

PKMYT1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase CDK1_CyclinB CDK1-Cyclin B (Inactive) CDK1_CyclinB_Active CDK1-Cyclin B (Active) PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB pThr14 pTyr15 WEE1 WEE1 WEE1->CDK1_CyclinB pTyr15 Mitosis Mitosis CDK1_CyclinB_Active->Mitosis CDC25C CDC25C CDC25C->CDK1_CyclinB_Active Dephosphorylates Thr14 & Tyr15 Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 Inhibition Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Results Results A Prepare 10 mM this compound stock in DMSO B Dilute stock to final concentration in experimental buffer A->B C Incubate samples at experimental temperature B->C D Collect aliquots at T=0, 1, 2, 4, 8, 24h C->D E Analyze compound integrity (e.g., HPLC) D->E F Perform functional assay (e.g., kinase activity) D->F G Determine degradation rate and half-life E->G H Assess loss of biological activity F->H Troubleshooting_Precipitation Start Precipitation Observed Q1 Is final concentration too high? Start->Q1 A1 Decrease final concentration Q1->A1 Yes Q2 Is the buffer pH optimal for solubility? Q1->Q2 No End Issue Resolved A1->End A2 Test different buffer pH values Q2->A2 Unsure Q3 Is the final DMSO concentration too high? Q2->Q3 Yes A2->End A3 Lower final DMSO% (use higher stock conc.) Q3->A3 Yes A3->End

References

Validation & Comparative

Validating Pkmyt1-IN-7 in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pkmyt1-IN-7, a potent and orally active inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (Pkmyt1), and its efficacy in patient-derived xenograft (PDX) models. Pkmyt1 is a critical regulator of the G2/M cell cycle checkpoint, making it a compelling target in oncology, particularly for cancers with dysregulated cell cycle control. This document summarizes the available preclinical data for this compound and compares it with other relevant inhibitors targeting the Pkmyt1 and WEE1 kinases.

Mechanism of Action: Pkmyt1 Inhibition

Pkmyt1, along with WEE1, is a key kinase that negatively regulates the entry into mitosis. It does so by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a crucial component of the M-phase promoting factor (MPF). In many cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2/M checkpoint becomes critical for DNA repair before mitotic entry. Inhibition of Pkmyt1 prevents the inactivation of CDK1, forcing cancer cells to enter mitosis prematurely with unrepaired DNA damage. This leads to a cellular catastrophe known as mitotic catastrophe and subsequent apoptosis, selectively killing cancer cells.[1][2][3] Pkmyt1 has emerged as a promising therapeutic target, especially in cancers with specific genetic alterations such as Cyclin E1 (CCNE1) amplification.[4][5]

Below is a diagram illustrating the Pkmyt1 signaling pathway and the mechanism of its inhibitors.

Pkmyt1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA_Damage DNA Damage G2_Checkpoint G2 Checkpoint Activation DNA_Damage->G2_Checkpoint activates Pkmyt1_WEE1 Pkmyt1 / WEE1 Kinases G2_Checkpoint->Pkmyt1_WEE1 maintains activity of CDK1_CyclinB_Inactive CDK1-Cyclin B (Inactive) Pkmyt1_WEE1->CDK1_CyclinB_Inactive phosphorylates (inhibits) CDK1_CyclinB_Active CDK1-Cyclin B (Active) CDK1_CyclinB_Inactive->CDK1_CyclinB_Active dephosphorylation (CDC25) Mitosis Mitosis CDK1_CyclinB_Active->Mitosis promotes Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK1_CyclinB_Active->Mitotic_Catastrophe premature entry with DNA damage leads to Pkmyt1_IN_7 This compound (and other inhibitors) Pkmyt1_IN_7->Pkmyt1_WEE1 inhibits

Caption: Pkmyt1 signaling pathway and inhibitor action.

Comparative Efficacy in Preclinical Models

While specific quantitative data for this compound in patient-derived xenograft models is not yet publicly detailed, the available literature indicates its potent in vivo antitumor activity.[6] The following table summarizes the available information for this compound and compares it with other notable Pkmyt1 and WEE1 inhibitors.

Inhibitor Target(s) Reported In Vivo Efficacy (Xenograft/PDX Models) Relevant Cancer Contexts Reference(s)
This compound Pkmyt1Demonstrated potent antitumor in vivo efficacy in preclinical models. Specific quantitative data from PDX studies is not yet publicly available.Advanced cancers with cell cycle defects.[6]
RP-6306 (Lunresertib) Pkmyt1Shown to inhibit tumor growth in CCNE1-amplified xenograft models. In combination with gemcitabine, it induced greater tumor volume reduction in palbociclib-resistant, TP53 mutant PDX models compared to either agent alone.Tumors with CCNE1 amplification, FBXW7 or PPP2R1A mutations. ER+ breast cancer resistant to CDK4/6 inhibitors.[5][7][8]
Adavosertib (AZD1775) WEE1/Pkmyt1Has shown single-agent activity in patient-derived xenograft mouse models of ovarian cancer and triple-negative breast cancer. Clinical trials have demonstrated antitumor activity in patients with advanced solid tumors.Ovarian cancer, triple-negative breast cancer, small-cell lung cancer. Tumors with BRCA1/2 mutations or CCNE1 amplification.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of preclinical findings. Below are representative protocols for conducting efficacy studies in patient-derived xenograft models.

Establishment of Patient-Derived Xenografts

A generalized workflow for establishing PDX models is outlined below.

PDX_Establishment_Workflow Patient_Tumor 1. Patient Tumor Tissue (Surgical Resection or Biopsy) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice (e.g., NOD/SCID) Patient_Tumor->Implantation F0_Generation 3. Tumor Growth Monitoring (F0 Generation) Implantation->F0_Generation Passaging 4. Tumor Harvest & Passaging (Fragmentation and re-implantation into new mice) F0_Generation->Passaging PDX_Bank 5. Expansion & Cryopreservation of PDX Tissue (F1, F2... Generations) Passaging->PDX_Bank Characterization 6. Model Characterization (Histology, Genomics, Transcriptomics) PDX_Bank->Characterization Efficacy_Studies 7. Efficacy Studies Characterization->Efficacy_Studies

Caption: Workflow for establishing PDX models.

Protocol Details:

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.

  • Implantation: The tissue is typically cut into small fragments (2-3 mm³) and subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice).[11]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Passaging: When tumors reach a predetermined size (e.g., 1000-1500 mm³), the mice are euthanized, and the tumors are sterilely excised. A portion of the tumor is used for subsequent passaging into new cohorts of mice.

  • Cryopreservation: Excess tumor tissue is cryopreserved in a suitable medium (e.g., 90% FBS, 10% DMSO) for future use.

  • Model Characterization: Low-passage tumors are characterized to ensure they retain the histological and molecular features of the original patient tumor.

In Vivo Efficacy Study

Animal Models: Mice bearing established PDX tumors of a specified volume (e.g., 150-250 mm³).

Study Groups:

  • Vehicle Control

  • This compound (at various dose levels)

  • Comparative Agent 1 (e.g., RP-6306)

  • Comparative Agent 2 (e.g., Standard-of-care chemotherapy)

Treatment Administration:

  • This compound and other small molecule inhibitors are typically administered orally (p.o.) or via intraperitoneal (i.p.) injection.

  • The dosing schedule can vary (e.g., once daily, twice daily, intermittent).

  • The vehicle control group receives the same formulation without the active compound.

Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): The primary endpoint is typically the change in tumor volume over time compared to the vehicle control group. TGI is often expressed as a percentage.

  • Tumor Growth Delay: The time it takes for tumors to reach a certain volume in the treated groups compared to the control group.

  • Objective Response Rate: Categorization of tumor response as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD), based on changes in tumor volume from baseline.

  • Body Weight: Monitored as an indicator of treatment toxicity.

Data Analysis:

  • Tumor growth curves are plotted for each treatment group.

  • Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of differences between treatment groups and the control group.

Conclusion

This compound is a promising, potent inhibitor of Pkmyt1 with demonstrated in vivo antitumor activity. While direct comparative efficacy data in PDX models against other inhibitors like RP-6306 and adavosertib is awaited from the full publication of recent studies, the mechanism of action and the preclinical validation of other Pkmyt1/WEE1 inhibitors underscore the potential of this therapeutic strategy. The use of well-characterized patient-derived xenograft models will be crucial in further defining the clinical potential of this compound and identifying the patient populations most likely to benefit from this targeted therapy.

References

Pkmyt1-IN-7: A Potent and Selective Inhibitor of Pkmyt1 Kinase with Implications for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of Pkmyt1-IN-7, a potent inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (Pkmyt1), against other members of the Wee1 kinase family. This document synthesizes available experimental data to offer a clear perspective on its specificity and potential therapeutic applications.

This compound has emerged as a highly potent inhibitor of Pkmyt1 with a reported half-maximal inhibitory concentration (IC50) of 1.6 nM.[1] It also demonstrates inhibitory activity against phosphorylated Cyclin-Dependent Kinase 1 (pCDK1) with an IC50 of 0.06 µM.[1] Pkmyt1, along with Wee1 and Wee2, constitutes the Wee1 family of kinases, which are crucial regulators of the G2/M cell cycle checkpoint.[2][3] These kinases act by phosphorylating and inactivating CDK1, thereby preventing premature entry into mitosis.[2][3] While both Wee1 and Pkmyt1 target CDK1, they exhibit distinct subcellular localizations and substrate specificities. Wee1 is primarily found in the nucleus and phosphorylates CDK1 exclusively on the Tyr15 residue.[2][4] In contrast, Pkmyt1 is localized to the cytoplasm, associated with the endoplasmic reticulum and Golgi apparatus, and can phosphorylate CDK1 on both Thr14 and Tyr15 residues.[3][4] Wee2's expression is largely restricted to germ cells.[2]

Selectivity Profile of this compound

A comprehensive analysis of the selectivity of this compound against the other Wee1 family kinases, Wee1 and Wee2, is crucial for its development as a targeted therapeutic agent. While the potent activity of this compound against Pkmyt1 is well-documented, its precise inhibitory concentrations against Wee1 and Wee2 are not explicitly detailed in the currently available public literature. The target description for this compound often includes "Wee1," suggesting some level of activity against this kinase, but quantitative data is needed for a definitive comparison.[1]

To provide a comparative context, the selectivity profiles of other known Pkmyt1 and Wee1 inhibitors are presented below. For instance, the dual inhibitor adavosertib (AZD1775) is a well-characterized Wee1 inhibitor that also shows activity against other kinases. In contrast, RP-6306 is a selective Pkmyt1 inhibitor. Understanding the selectivity of this compound in relation to these compounds is a key area for further investigation.

KinaseThis compound IC50 (nM)Adavosertib (AZD1775) IC50 (nM)RP-6306 IC50 (nM)
Pkmyt1 1.6[1]-14
Wee1 Data not available5.2>1000
Wee2 Data not available--
pCDK1 60[1]--

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to determining inhibitor selectivity, the following diagrams are provided.

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) cluster_3 Activating Phosphatase CDK1_CyclinB CDK1/Cyclin B Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Inactive Wee1 Wee1 (Nuclear) Wee1->CDK1_CyclinB pY15 Pkmyt1 Pkmyt1 (Cytoplasmic) Pkmyt1->CDK1_CyclinB pT14, pY15 Cdc25 Cdc25 Cdc25->CDK1_CyclinB Dephosphorylates CDK1_CyclinB_active Active CDK1/Cyclin B CDK1_CyclinB_active->Mitosis Pkmyt1_IN_7 This compound Pkmyt1_IN_7->Pkmyt1 Inhibits

Wee1 Family Kinase Signaling Pathway in Cell Cycle Regulation.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare Kinase (Pkmyt1, Wee1, Wee2) D Incubate Kinase, Substrate, ATP, and Inhibitor A->D B Prepare Substrate (e.g., CDK1/Cyclin B) B->D C Prepare this compound (Serial Dilution) C->D E Measure Kinase Activity (e.g., ADP-Glo, LanthaScreen) D->E F Calculate IC50 Values E->F G Determine Selectivity Profile F->G

Experimental Workflow for Kinase Inhibitor Selectivity Profiling.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental protocols. Commonly employed methods include biochemical assays that measure the enzymatic activity of the target kinases in the presence of the inhibitor.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a panel of kinases. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.

Materials:

  • Recombinant Kinases (Pkmyt1, Wee1, Wee2)

  • Kinase-specific substrate (e.g., recombinant CDK1/cyclin B complex)

  • This compound (or other test compounds)

  • Adenosine triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu Kinase Binding Assay reagents)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

    • ADP-Glo™ Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity.

    • LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase. The selectivity is then determined by comparing the IC50 values across the different kinases.

Conclusion

This compound is a highly potent inhibitor of Pkmyt1. To fully characterize its therapeutic potential and guide its clinical development, a comprehensive selectivity profile against other Wee1 family members is essential. The lack of publicly available quantitative data on the inhibition of Wee1 and Wee2 by this compound highlights a critical knowledge gap. Further experimental investigation using standardized biochemical assays is necessary to elucidate the complete selectivity profile of this promising inhibitor. This will enable a more informed assessment of its on-target and potential off-target effects, which is crucial for advancing its journey from a preclinical candidate to a potential cancer therapeutic.

References

Comparing the potency of Pkmyt1-IN-7 to first-generation PKMYT1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the targeting of cell cycle checkpoints has emerged as a promising strategy. Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M checkpoint, has garnered significant attention as a therapeutic target. A new inhibitor, Pkmyt1-IN-7, demonstrates a significant leap in potency compared to first-generation and less selective inhibitors, offering a more precise tool for researchers and a potential cornerstone for future drug development.

This guide provides an objective comparison of this compound with earlier PKMYT1 inhibitors, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of this next-generation compound.

Potency and Selectivity: A Quantitative Comparison

The efficacy of a kinase inhibitor is primarily defined by its potency, often measured as the half-maximal inhibitory concentration (IC50), and its selectivity against other kinases. This compound exhibits nanomolar potency against PKMYT1, distinguishing it from earlier, often less potent or less selective compounds.

InhibitorTypePKMYT1 IC50 (nM)Other Notable Kinase IC50s (nM)
This compound Next-Generation Selective 1.6 Data on broad kinase selectivity is not yet publicly available.
RP-6306 (Lunresertib)First-in-Class Selective~3.1 - 14WEE1: ~4800 (demonstrating high selectivity)
PD0166285Dual WEE1/PKMYT1 Inhibitor72WEE1: 24
Saracatinib (AZD0530)Pan-Kinase InhibitorNot specifically reported, but inhibits a broad range of kinases.Src family: 2.7-11, Abl: 30, EGFR: 66, c-Kit: 200[1][2]
DasatinibPan-Kinase InhibitorNot specifically reported, but inhibits a broad range of kinases.Src: 0.5, Bcr-Abl: <1-3[3][4]

Note: IC50 values can vary depending on the assay conditions. The data presented is a compilation from multiple sources for comparative purposes.

The data clearly positions this compound as a highly potent inhibitor of PKMYT1. While comprehensive selectivity data for this compound is still emerging, the trend in PKMYT1 inhibitor development, exemplified by RP-6306, is towards high selectivity over the closely related WEE1 kinase. This is a critical feature, as off-target inhibition of WEE1 can lead to different cellular phenotypes and potential toxicities. In contrast, first-generation and pan-kinase inhibitors like PD0166285, Saracatinib, and Dasatinib exhibit activity against multiple kinases, which can be advantageous in some contexts but is often associated with a broader side-effect profile.

PKMYT1 Signaling Pathway

PKMYT1 is a crucial negative regulator of the G2/M cell cycle transition. It phosphorylates Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), inhibiting the activity of the CDK1/Cyclin B complex and preventing premature entry into mitosis. This allows for DNA repair to be completed before cell division. In many cancer cells with a defective G1 checkpoint, there is an increased reliance on the G2/M checkpoint for survival, making PKMYT1 an attractive therapeutic target.

PKMYT1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) PKMYT1 PKMYT1 CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) PKMYT1->CDK1_CyclinB_inactive phosphorylates Thr14/Tyr15 WEE1 WEE1 WEE1->CDK1_CyclinB_inactive phosphorylates Tyr15 CDC25 CDC25 CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active DNA_Damage DNA Damage DNA_Damage->PKMYT1 activates DNA_Damage->WEE1 activates CDC25->CDK1_CyclinB_active dephosphorylates Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 inhibits

Caption: PKMYT1's role in the G2/M cell cycle checkpoint.

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and standardized biochemical and cell-based assays. Below are the detailed protocols for the key experiments cited in the evaluation of PKMYT1 inhibitors.

Biochemical Kinase Inhibition Assays

1. LanthaScreen™ Eu Kinase Binding Assay

This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a test compound.

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP pocket. In proximity, they generate a FRET (Fluorescence Resonance Energy Transfer) signal. A competitive inhibitor displaces the tracer, leading to a decrease in FRET.

  • Protocol:

    • Prepare a serial dilution of the test compound (e.g., this compound).

    • In a 384-well plate, add the test compound.

    • Add a mixture of the PKMYT1 kinase and the Eu-labeled anti-tag antibody.

    • Add the fluorescent tracer.

    • Incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring emission at two wavelengths (e.g., acceptor emission at 665 nm and donor emission at 615 nm).

    • Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Protocol:

    • Set up the kinase reaction including PKMYT1, a suitable substrate (e.g., a peptide substrate), and ATP, in the presence of varying concentrations of the inhibitor.

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the ADP concentration and thus the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50.

Cell-Based Assays

1. NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to the target kinase within living cells.

  • Principle: The target protein (PKMYT1) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the kinase is added to the cells. When the tracer binds to the NanoLuc®-PKMYT1 fusion, it generates a Bioluminescence Resonance Energy Transfer (BRET) signal. A test compound that enters the cell and binds to PKMYT1 will displace the tracer, leading to a loss of BRET signal.

  • Protocol:

    • Transfect cells (e.g., HEK293) with a vector expressing the NanoLuc®-PKMYT1 fusion protein.

    • Plate the transfected cells in a 96-well or 384-well plate.

    • Add the NanoBRET™ tracer to the cells.

    • Add the test compound at various concentrations.

    • Incubate the plate.

    • Add the Nano-Glo® substrate to measure both the donor (luciferase) and acceptor (tracer) signals.

    • Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Principle: The assay reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.

  • Protocol:

    • Plate cells in a 96-well or 384-well plate and treat with serial dilutions of the inhibitor.

    • Incubate for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

    • Plot the luminescent signal against the inhibitor concentration to determine the IC50 for cell viability.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating a novel PKMYT1 inhibitor like this compound.

Inhibitor_Evaluation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Start Start: Compound Synthesis Kinase_Binding LanthaScreen™ Kinase Binding Assay Biochem_Start->Kinase_Binding Enzyme_Activity ADP-Glo™ Kinase Assay Biochem_Start->Enzyme_Activity Biochem_End Determine Biochemical IC50 Kinase_Binding->Biochem_End Enzyme_Activity->Biochem_End Cell_Start Biochemically Active Compound Biochem_End->Cell_Start Proceed with potent compounds Target_Engagement NanoBRET™ Target Engagement Assay Cell_Start->Target_Engagement Cell_Viability CellTiter-Glo® Viability Assay Cell_Start->Cell_Viability Cell_End Determine Cellular IC50 & Efficacy Target_Engagement->Cell_End Cell_Viability->Cell_End

Caption: Workflow for PKMYT1 inhibitor evaluation.

Logical_Comparison cluster_attributes Comparative Attributes Pkmyt1_IN_7 This compound Potency High Potency (Low nM IC50) Pkmyt1_IN_7->Potency Selectivity High Selectivity (vs. WEE1, etc.) Pkmyt1_IN_7->Selectivity First_Gen First-Generation Inhibitors Low_Potency Lower Potency (Higher nM to µM IC50) First_Gen->Low_Potency Low_Selectivity Lower or Broader Selectivity (e.g., Dual or Pan-Kinase) First_Gen->Low_Selectivity

Caption: Logical comparison of inhibitor attributes.

Conclusion

This compound represents a significant advancement in the development of PKMYT1 inhibitors, demonstrating superior potency in the low nanomolar range. This positions it as a more effective tool for studying the cellular functions of PKMYT1 and as a promising candidate for further therapeutic development. The comparison with first-generation and pan-kinase inhibitors highlights the progress made in achieving both high potency and selectivity, which are crucial for minimizing off-target effects and improving the therapeutic window. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel PKMYT1 inhibitors. As research in this area progresses, compounds like this compound will be instrumental in unlocking the full therapeutic potential of targeting the G2/M checkpoint in cancer.

References

The Synergistic Potential of PKMYT1 and PARP Inhibition in Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies to overcome treatment resistance and improve patient outcomes. Two promising targets that have garnered considerable attention are Poly (ADP-ribose) polymerase (PARP) and Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). PARP inhibitors (PARPis) have already transformed the treatment landscape for ovarian cancers with homologous recombination deficiency (HRD), including those with BRCA1/2 mutations.[1][2] PKMYT1, a key regulator of the G2/M cell cycle checkpoint, has emerged as a critical target, particularly in cancers with high replication stress.[3][4]

This guide explores the therapeutic rationale and preclinical evidence supporting the combination of a PKMYT1 inhibitor, Pkmyt1-IN-7, with PARP inhibitors for the treatment of ovarian cancer. While direct experimental data for the combination of this compound and PARP inhibitors is not yet available, this document will provide a comprehensive comparison based on the preclinical data of a structurally similar and potent PKMYT1 inhibitor, RP-6306 (lunresertib), in combination with other DNA Damage Response (DDR) inhibitors. This guide will present a strong scientific rationale for the potential synergy of this novel combination, detailed experimental protocols to test this hypothesis, and a comparative overview of the monotherapy efficacy of various PARP inhibitors.

Mechanism of Action and Rationale for Combination

PKMYT1 Inhibitors: Unleashing Mitotic Catastrophe

PKMYT1 is a kinase that, along with WEE1, phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1).[3] This inhibition prevents cells from prematurely entering mitosis, providing a crucial G2/M checkpoint to allow for DNA repair. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them heavily reliant on the G2/M checkpoint for survival. Inhibition of PKMYT1 leads to the accumulation of active CDK1, forcing cells with damaged DNA to enter mitosis, a lethal event known as mitotic catastrophe.[3] this compound is a potent and orally active inhibitor of PKMYT1.

PARP Inhibitors: Exploiting DNA Repair Deficiencies

PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more toxic double-strand breaks (DSBs).[1] In cells with a deficient homologous recombination (HR) repair pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[1]

The Synergistic Hypothesis

The combination of a PKMYT1 inhibitor and a PARP inhibitor is hypothesized to create a powerful synergistic anti-tumor effect through a two-pronged attack on cancer cell vulnerabilities:

  • Increased DNA Damage: PARP inhibition leads to an accumulation of DSBs.

  • Abrogation of the G2/M Checkpoint: PKMYT1 inhibition removes the critical checkpoint that would normally arrest the cell cycle to allow for the repair of these PARPi-induced DSBs.

This forces cells laden with DNA damage into mitosis, leading to enhanced mitotic catastrophe and a more profound and durable anti-cancer response. This is particularly relevant for overcoming resistance to PARP inhibitors, which can be mediated by the upregulation of other cell cycle and DNA repair pathways.

Preclinical Data: A Case for Synergy

While direct data for this compound combined with a PARPi is pending, compelling evidence from studies on the PKMYT1 inhibitor RP-6306 (lunresertib) combined with an ATR inhibitor (another key DDR protein) in ovarian cancer provides a strong surrogate rationale.

A preclinical study demonstrated that the combination of RP-6306 with the ATR inhibitor camonsertib (B10830843) resulted in synergistic cytotoxicity in CCNE1-amplified ovarian cancer cells.[5][6][7] This synergy was attributed to increased CDK1 activation, premature mitotic entry, and a significant increase in DNA damage and apoptosis.[5][6][7]

Table 1: Monotherapy Efficacy of PARP Inhibitors in Ovarian Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values for various PARP inhibitors across a panel of ovarian cancer cell lines, illustrating the spectrum of sensitivity.

PARP InhibitorCell LineBRCA1/2 StatusIC50 (µM)Reference
OlaparibOV2295Unavailable0.0003[8]
OlaparibOV1369(R2)Unavailable21.7[8]
OlaparibPEO1BRCA2 mutantVarious[9]
NiraparibPEO1BRCA2 mutant7.487[10]
NiraparibUWB1.289BRCA1 mutant21.34[10]
NiraparibUWB1.289+BRCA1BRCA1 WT58.98[10]
RucaparibCOLO704Unavailable2.5[11]
Rucaparib13 of 39 cell linesVarious>15[11]
TalazoparibmFT 3666Brca/Tp53/Pten deficientLow[12]
TalazoparibKURAMOCHIUnavailableHigher than Olaparib[12]

Experimental Protocols

To investigate the potential synergy between this compound and PARP inhibitors, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][5][13][14][15]

Materials:

  • Ovarian cancer cell lines

  • Complete culture medium

  • This compound

  • PARP inhibitor (e.g., Olaparib, Niraparib)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed ovarian cancer cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a dose-response matrix of this compound and the chosen PARP inhibitor, both alone and in combination.

  • Treat the cells with the drug combinations and incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values. Synergy can be calculated using the Bliss independence or Chou-Talalay method.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][16][17]

Materials:

  • Treated and untreated ovarian cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound, a PARP inhibitor, or the combination for 48 hours.

  • Harvest cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

DNA Damage Assay (γH2AX Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.[3][18][19][20][21]

Materials:

  • Treated and untreated ovarian cancer cells grown on coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Culture and treat cells on coverslips with this compound, a PARP inhibitor, or the combination for 24 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Visualizing the Strategy: Pathways and Workflows

To better understand the proposed mechanism and experimental approach, the following diagrams have been generated using Graphviz.

Synergy_Pathway cluster_DDR DNA Damage & Repair cluster_CellCycle Cell Cycle Control DNA_SSB Single-Strand Break PARP PARP DNA_SSB->PARP recruits DNA_DSB Double-Strand Break DNA_SSB->DNA_DSB leads to (during replication) PARP->DNA_SSB repairs PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits HR_Repair Homologous Recombination Repair (often deficient in OC) DNA_DSB->HR_Repair repaired by G2_Phase G2 Phase DNA_DSB->G2_Phase induces G2 arrest via DDR signaling CDK1_CyclinB CDK1/Cyclin B M_Phase Mitosis CDK1_CyclinB->M_Phase promotes entry into PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB phosphorylates & inhibits (at G2/M) Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1 inhibits G2_Phase->M_Phase Mitotic_Catastrophe Mitotic Catastrophe M_Phase->Mitotic_Catastrophe with unrepaired DSBs leads to Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment & Incubation cluster_Assays Data Acquisition cluster_Analysis Data Analysis Cell_Culture 1. Culture Ovarian Cancer Cell Lines Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Drug_Prep 2. Prepare Drug Dilutions (this compound & PARPi) Treatment 4. Treat Cells with Monotherapies & Combinations Drug_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Viability 6a. Cell Viability (CellTiter-Glo) Incubation->Viability Apoptosis 6b. Apoptosis (Annexin V/PI) Incubation->Apoptosis DNA_Damage 6c. DNA Damage (γH2AX Staining) Incubation->DNA_Damage IC50_Calc 7. Calculate IC50 & Synergy Scores (e.g., CI) Viability->IC50_Calc Apoptosis_Quant 8. Quantify Apoptotic Cell Populations Apoptosis->Apoptosis_Quant Foci_Quant 9. Quantify γH2AX Foci DNA_Damage->Foci_Quant Conclusion 10. Determine Synergistic Effect IC50_Calc->Conclusion Apoptosis_Quant->Conclusion Foci_Quant->Conclusion

References

In Vivo Efficacy of Pkmyt1-IN-7 vs. Adavosertib: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head in vivo comparison of the novel PKMYT1 inhibitor, Pkmyt1-IN-7, and the established WEE1 inhibitor, adavosertib, is currently limited by the availability of public data for this compound. While adavosertib has been extensively studied in various preclinical and clinical settings, detailed in vivo efficacy data for this compound from its primary publication is not yet fully accessible. This guide, therefore, provides a comprehensive overview based on currently available information, offering a foundational comparison of their mechanisms of action, and presenting the existing in vivo data for adavosertib alongside the reported preclinical profile of this compound.

This guide is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the therapeutic potential of these two cell cycle checkpoint inhibitors.

Mechanism of Action: Targeting the G2/M Checkpoint

Both this compound and adavosertib target key regulators of the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. However, they act on distinct but related kinases: PKMYT1 and WEE1.

Adavosertib is a potent and selective inhibitor of WEE1 kinase . WEE1 is a tyrosine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[1] By inhibiting WEE1, adavosertib prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with a deficient G1 checkpoint (often due to p53 mutations).[1]

This compound is a novel, orally active inhibitor of PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1) , also known as Myt1. PKMYT1 is a dual-specificity kinase that, like WEE1, negatively regulates CDK1 by phosphorylation, but it acts on both Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) of CDK1. Inhibition of PKMYT1 by this compound suppresses this phosphorylation, thereby promoting mitotic entry.

Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA_Damage DNA Damage G2_M_Checkpoint G2/M Checkpoint Activation DNA_Damage->G2_M_Checkpoint WEE1 WEE1 G2_M_Checkpoint->WEE1 PKMYT1 PKMYT1 G2_M_Checkpoint->PKMYT1 CDK1_CyclinB CDK1/Cyclin B (Inactive) Mitotic_Entry Premature Mitotic Entry CDK1_CyclinB->Mitotic_Entry Activation leads to Cell_Death Mitotic Catastrophe & Cell Death Mitotic_Entry->Cell_Death WEE1->CDK1_CyclinB  Tyr15 Phosphorylation PKMYT1->CDK1_CyclinB  Thr14/Tyr15 Phosphorylation Adavosertib Adavosertib Adavosertib->WEE1 Pkmyt1_IN_7 This compound Pkmyt1_IN_7->PKMYT1

Caption: Simplified signaling pathway of WEE1 and PKMYT1 inhibition.

Quantitative Data Summary

A direct quantitative comparison of the in vivo efficacy of this compound and adavosertib is not feasible due to the lack of publicly available, detailed in vivo data for this compound. The following tables summarize the available information for both compounds.

Table 1: In Vivo Efficacy Comparison
ParameterThis compoundAdavosertib
Tumor Model Data not publicly availableVarious xenograft models including differentiated thyroid cancer, anaplastic thyroid cancer, and colorectal cancer.[1][2]
Dosing Regimen Data not publicly availablee.g., 50 mg/kg, oral administration, daily.[1][3]
Antitumor Efficacy Reported to have "potent antitumor in vivo efficacy". Specific metrics (e.g., TGI, tumor regression) are not publicly available.Significant tumor growth inhibition as a single agent and in combination therapies.[1][2]
Combination Therapy Data not publicly availableShows synergistic effects with various chemotherapies and targeted agents.[2]
Table 2: Preclinical Profile Comparison
ParameterThis compoundAdavosertib
Target PKMYT1WEE1
IC50 (PKMYT1) 1.6 nM>100-fold selectivity over Myt1
IC50 (WEE1) Data not available5.2 nM
Cellular Activity Suppresses phosphorylation of CDK1 at T14 and Y15; shows in vitro antitumor efficacy.Induces G2/M arrest and apoptosis in various cancer cell lines.[1]
Oral Bioavailability Orally active with favorable pharmacokinetic properties.Orally bioavailable.

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound are not publicly available. The following provides a general workflow for such studies and a summary of a representative protocol for adavosertib.

Experimental_Workflow cluster_Preparation Preparation cluster_Tumor_Induction Tumor Induction cluster_Treatment Treatment cluster_Endpoint_Analysis Endpoint Analysis Cell_Culture Cancer Cell Line Culture Tumor_Implantation Subcutaneous/ Orthotopic Implantation of Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Model (e.g., Nude Mice) Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitoring of Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Administration of Vehicle or Drug (P.O., I.P., etc.) Randomization->Drug_Administration Tumor_Measurement Tumor Volume/Weight Measurement Drug_Administration->Tumor_Measurement Toxicity_Monitoring Body Weight and Clinical Signs Monitoring Drug_Administration->Toxicity_Monitoring Tissue_Harvesting Tumor and Organ Harvesting Tumor_Measurement->Tissue_Harvesting Toxicity_Monitoring->Tissue_Harvesting PD_Analysis Pharmacodynamic Analysis (e.g., IHC) Tissue_Harvesting->PD_Analysis

Caption: General workflow for in vivo xenograft studies.
Adavosertib In Vivo Xenograft Protocol (Representative Example)

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Line and Implantation: Human cancer cells (e.g., differentiated thyroid cancer K1 cells) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified mean diameter (e.g., 7.0 mm). Mice are then randomized into treatment and control groups.[1]

  • Drug Preparation and Administration: Adavosertib is formulated in a vehicle such as methylcellulose (B11928114) in distilled water.[2] It is administered orally, typically once daily, at a specified dose (e.g., 50 mg/kg).[1][3]

  • Monitoring and Endpoints: Tumor volume and body weight are measured regularly (e.g., twice weekly). The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers.

Logical Relationship of Comparison

The comparison between this compound and adavosertib is based on their shared therapeutic rationale of targeting the G2/M checkpoint, while acting on different molecular targets. The ultimate goal is to determine their relative efficacy and potential for clinical development, either as monotherapies or in combination.

Logical_Relationship Therapeutic_Goal Treatment of Cancers with Dysfunctional Cell Cycle Checkpoints Target_WEE1 Target: WEE1 Therapeutic_Goal->Target_WEE1 Target_PKMYT1 Target: PKMYT1 Therapeutic_Goal->Target_PKMYT1 Adavosertib Adavosertib Target_WEE1->Adavosertib Pkmyt1_IN_7 This compound Target_PKMYT1->Pkmyt1_IN_7 In_Vivo_Efficacy_A In Vivo Efficacy Data (Adavosertib) Adavosertib->In_Vivo_Efficacy_A In_Vivo_Efficacy_P In Vivo Efficacy Data (this compound) [Data Not Available] Pkmyt1_IN_7->In_Vivo_Efficacy_P Direct_Comparison Direct Efficacy Comparison In_Vivo_Efficacy_A->Direct_Comparison In_Vivo_Efficacy_P->Direct_Comparison

Caption: Logical relationship for comparing this compound and adavosertib.

Conclusion

Adavosertib is a well-characterized WEE1 inhibitor with demonstrated in vivo efficacy in multiple cancer models, both as a monotherapy and in combination with other agents. This compound is a promising, novel, orally active PKMYT1 inhibitor that has been reported to have potent in vivo antitumor activity.

A definitive, direct comparison of their in vivo efficacy awaits the public release of detailed experimental data for this compound. Future studies directly comparing these two agents in the same cancer models will be crucial to delineate their respective therapeutic potential and identify patient populations that may benefit most from either a WEE1 or a PKMYT1 inhibitor. The distinct but related mechanisms of these two inhibitors also open up the possibility of combination therapies targeting both kinases, a strategy that has shown promise in preclinical studies with other inhibitors.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Pkmyt1-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Pkmyt1-IN-7, a potent, orally active PKMYT1 inhibitor, is a critical component of laboratory safety and environmental responsibility.[1] Due to the absence of a specific Safety Data Sheet (SDS), this compound must be handled as a potentially hazardous substance, following the most stringent institutional and regulatory guidelines for chemical waste management.[2][3]

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated contaminated materials. It is imperative that all researchers, scientists, and drug development professionals adhere to these procedures to minimize risk and ensure compliance.

I. Core Principles of Chemical Waste Management

The foundational principle for the disposal of any research chemical, including this compound, is to treat it as hazardous waste unless explicitly confirmed otherwise by a specific SDS.[3] Biologically active small molecules may have uncharacterized environmental and health impacts, necessitating a precautionary approach. All personnel must be familiar with their institution's chemical hygiene plan and waste disposal protocols, which are designed to comply with national and local regulations.[3]

Key Handling and Storage Information:

ParameterGuidelineSource
Compound Name This compound[1]
CAS Number 2986404-30-0[1]
Molecular Formula C17H18FN5O3[1]
Personal Protective Equipment (PPE) Standard laboratory PPE is mandatory: safety glasses, lab coat, and chemical-resistant gloves. For powdered forms, a dust mask or respirator may be necessary.[4][5]
Handling Area All handling of this compound and its waste should occur within a certified chemical fume hood.[5]
Storage of Waste Store in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.[5][6][7]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of all waste streams contaminated with this compound.

Step 1: Waste Segregation

At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste.[2] This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and other disposable labware.

  • Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and solvent rinsates used for decontamination.

  • Sharps Waste: Needles, syringes, and other contaminated sharps.

Step 2: Waste Containment

Proper containment is crucial to prevent leaks and exposure.[7][8][9]

  • Solid Waste: Collect in a designated, robust, and sealable hazardous waste container.[2]

  • Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap. If organic solvents were used, the container should be designated for flammable organic waste.[2][3]

  • Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container for hazardous waste.[10]

Step 3: Labeling

Accurate labeling of waste containers is a regulatory requirement and essential for safety.[2][6] All containers must be clearly labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The CAS number: 2986404-30-0

  • A list of all other components in the container (e.g., solvents, buffers), with approximate concentrations or percentages.

  • The date when waste was first added to the container (accumulation start date).

Step 4: Decontamination

Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound.

  • Wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[2]

  • Collect all cleaning materials (wipes, etc.) and the initial solvent rinsate and dispose of them as solid and liquid hazardous waste, respectively.[10]

Step 5: Final Disposal

Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in the regular trash.[9][10][11] Evaporation in a fume hood is not a permissible method of disposal.[7][9][10]

  • Arrange for the collection of the sealed and labeled hazardous waste containers through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, providing accurate and complete information about the waste composition.[5]

III. Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.

cluster_0 Experimental Phase cluster_1 Waste Generation & Segregation cluster_2 Disposal Pathway A Weighing this compound (in fume hood) B Solution Preparation (e.g., in DMSO) A->B C Cell Culture/Assay Treatment B->C D Solid Waste (Gloves, Tips, Vials) C->D E Liquid Waste (Stock Solutions, Media) C->E F Sharps Waste (Needles, Syringes) C->F G Labeled Hazardous Solid Waste Container D->G H Labeled Hazardous Liquid Waste Container E->H I Labeled Hazardous Sharps Container F->I J Store in Satellite Accumulation Area (SAA) G->J H->J I->J K Contact EHS for Pickup & Manifesting J->K L Final Disposal by Licensed Contractor K->L

Caption: Experimental workflow and corresponding waste stream management for this compound.

Start Is the waste contaminated with This compound? Yes Treat as Hazardous Waste Start->Yes Yes No Follow standard non-hazardous waste procedures Start->No No Segregate Segregate by type (Solid, Liquid, Sharps) Yes->Segregate Container Use appropriate, sealed, and compatible containers Segregate->Container Label Label with 'Hazardous Waste', contents, and date Container->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store EHS Arrange for disposal via institutional EHS Store->EHS End Proper Disposal Complete EHS->End

Caption: Decision logic for the proper disposal pathway of laboratory waste.

References

Navigating the Safe Handling of Pkmyt1-IN-7: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent, biologically active compounds like Pkmyt1-IN-7. As a novel protein kinase, membrane-associated tyrosine/threonine 1 (PKMYT1) inhibitor, this small molecule warrants a high degree of caution to minimize exposure and prevent contamination.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for handling potent research compounds and kinase inhibitors. All personnel must supplement this guidance with a compound-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to PPE is critical for minimizing exposure to potent chemical compounds. The appropriate level of PPE is dictated by the specific task being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Dedicated lab coat, preferably disposable. Ventilation: Certified chemical fume hood or powder containment hood.[1]
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Body Protection: Lab coat. Ventilation: Chemical fume hood.[1]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Lab coat. Containment: Class II biological safety cabinet.[1]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Lab coat.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Store: Keep this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.[1]

Handling and Experimental Use
  • Designated Area: Conduct all work with this compound in a designated and clearly marked area.[1]

  • Fume Hood: Perform all manipulations of the solid compound and concentrated solutions in a certified chemical fume hood.[1]

  • Avoid Contamination: Use dedicated equipment. If not feasible, thoroughly decontaminate all reusable equipment after use.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste Collect all disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]
Liquid Waste Collect unused solutions and contaminated media in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[1][2]
Decontamination Decontaminate all non-disposable equipment according to established laboratory procedures.
Container Disposal Once empty, decontaminate the original container before disposal. Obliterate or remove all labels from the empty container.[3]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound like this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designate Handling Area prep_vent Ensure Proper Ventilation (Fume Hood) prep_area->prep_vent prep_equip Assemble Equipment & PPE prep_vent->prep_equip prep_sds Review Safety Protocols prep_equip->prep_sds handling_ppe Don Appropriate PPE prep_sds->handling_ppe handling_weigh Weighing (in Fume Hood) handling_ppe->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution handling_exp Experimental Procedure handling_solution->handling_exp decon_surface Decontaminate Work Surfaces handling_exp->decon_surface decon_equip Decontaminate Reusable Equipment decon_surface->decon_equip decon_ppe Remove PPE decon_equip->decon_ppe disp_solid Dispose of Solid Waste decon_ppe->disp_solid disp_liquid Dispose of Liquid Waste decon_ppe->disp_liquid disp_container Dispose of Empty Container decon_ppe->disp_container

Safe handling workflow for this compound.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling potent kinase inhibitors like this compound, fostering a secure and productive research environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。